tert-Butyl (4-bromocyclohexyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIIDPCBBHRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (4-bromocyclohexyl)carbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-bromocyclohexyl)carbamate is a key bifunctional molecule increasingly utilized in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a bromine atom susceptible to a variety of coupling and substitution reactions, and a Boc-protected amine, a staple in peptide and medicinal chemistry, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stereochemical considerations, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.
Core Chemical and Physical Properties
This compound is a solid at room temperature with the general chemical formula C₁₁H₂₀BrNO₂. The presence of the bulky tert-butyl group and the polar carbamate and bromine functionalities gives it moderate solubility in a range of organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀BrNO₂ | |
| Molecular Weight | 278.19 g/mol | Calculated |
| CAS Number | 1353963-71-9 | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature |
Stereoisomerism: The Critical Role of cis and trans Isomers
A crucial aspect of this compound chemistry is its existence as two primary stereoisomers: cis and trans. The spatial arrangement of the bromo and Boc-amino groups on the cyclohexane ring dictates the molecule's conformational preferences and, consequently, its reactivity.
In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to minimize steric strain.[1] For the trans-isomer, both the bromo and the Boc-amino groups can reside in equatorial positions, leading to a conformationally locked and relatively stable structure. Conversely, in the cis-isomer, one substituent must occupy an axial position while the other is equatorial.[1] This inherent conformational difference is the primary determinant of the differential reactivity observed between the two isomers.
Caption: Conformational energy and reactivity of cis and trans isomers.
Synthesis of this compound
The synthesis of this compound typically involves the protection of 4-bromocyclohexanamine or the bromination of tert-butyl (4-hydroxycyclohexyl)carbamate. The stereochemical outcome of the synthesis is highly dependent on the starting material and the reaction conditions employed.
General Synthesis Protocol: Boc Protection of 4-bromocyclohexanamine
A common method for the synthesis involves the reaction of 4-bromocyclohexanamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-bromocyclohexanamine hydrochloride (1.0 eq.) in a suitable solvent, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (2.0-2.5 eq.), to neutralize the hydrochloride salt and deprotonate the amine.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group as a singlet around 1.4-1.5 ppm. The protons on the cyclohexane ring would appear as a series of multiplets in the region of 1.2-2.2 ppm. The proton attached to the nitrogen of the carbamate would likely appear as a broad singlet. The proton on the carbon bearing the bromine atom (CH-Br) would be a key diagnostic signal, with its chemical shift and multiplicity differing between the cis and trans isomers due to the different magnetic environments of axial and equatorial protons.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carbamate group around 155 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of the tert-butyl group would be around 28 ppm. The carbons of the cyclohexane ring would resonate in the range of 25-55 ppm, with the carbon attached to the bromine atom (C-Br) being the most downfield in this region.
-
IR Spectroscopy: The infrared spectrum would exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretching band from the carbamate group would be observed around 1680-1700 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. A characteristic isotopic pattern for the presence of a bromine atom (approximately equal intensity for M and M+2 peaks) would be a definitive feature. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc protecting group.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of the bromine atom and the protected amine. The bromine atom serves as a handle for C-C and C-N bond formation, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.
Nucleophilic Substitution and Elimination Reactions
The stereochemistry of the cyclohexane ring plays a pivotal role in the outcome of substitution and elimination reactions.
-
Substitution: The cis-isomer, with its axial bromine, is generally more reactive towards Sₙ2 reactions than the trans-isomer, which has an equatorial bromine.[2] The axial position allows for better backside attack by a nucleophile.
-
Elimination: Elimination reactions, particularly E2 eliminations, are highly dependent on the anti-periplanar arrangement of a β-hydrogen and the leaving group. The cis-isomer, with axial hydrogens anti-periplanar to the axial bromine, typically undergoes E2 elimination more readily than the trans-isomer when treated with a strong, non-bulky base.[3] With bulky bases, such as potassium tert-butoxide, the Hofmann elimination product may be favored.[4]
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[5]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium pre-catalyst (e.g., a Buchwald pre-catalyst), a suitable phosphine ligand, and a strong base (e.g., NaOtBu or LHMDS).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Heating: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction progress. Upon completion, cool the mixture, quench the reaction, and perform a standard aqueous work-up and purification.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of its stereochemistry and the differential reactivity of its cis and trans isomers is paramount for its effective application. Its ability to participate in a wide range of transformations, including nucleophilic substitutions, eliminations, and palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of complex molecules in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate.
References
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Pearson+. (2024). cis-1-bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. Retrieved from [Link]
-
Filo. (2025). 8.56 cis-1-bromo-4-tert-butylcyclohexane trans-1-bromo-4-tert-b.... Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1?. Retrieved from [Link]
- Eliel, E. L., & Haber, R. (1959). Conformational Analysis. VII. Reaction of Alkylcyclohexyl Bromides with Thiophenolate. The Conformational Equilibrium Constant of Bromine 1. Journal of the American Chemical Society, 81(5), 1249–1255.
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pearson+. (2024). cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa.... Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ark Pharm, Inc. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Elimination reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. Retrieved from [Link]
-
NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link]
- Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590.
-
Pearson+. (2024). When trans-4-bromocyclohexanol is treated with base, an intramole.... Retrieved from [Link]
-
PubChem. (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Tert-butylcyclohexanol (cis/trans) - Optional[13C NMR] - Chemical Shifts. Retrieved from [https://spectrabase.com/spectrum/C5H11NO2/1H NMR]([Link] NMR)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scite.ai [scite.ai]
- 3. 8.56 cis-1-bromo-4-tert-butylcyclohexane trans-1-bromo-4-tert-butylcycloh.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. This compound | 1353963-71-9 [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (4-bromocyclohexyl)carbamate, a pivotal building block in contemporary medicinal chemistry. This document delves into the primary synthetic routes, elucidates the underlying reaction mechanisms, and presents a detailed, validated experimental protocol. It is designed to be an essential resource for researchers and professionals in the field of drug development seeking a reliable and reproducible method for preparing this versatile intermediate.
Introduction: The Strategic Importance of this compound in Drug Discovery
The cyclohexane scaffold is a prevalent motif in a wide range of biologically active molecules and approved pharmaceuticals. Its conformational flexibility allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This compound serves as a particularly valuable intermediate in the synthesis of complex drug candidates. The bromine atom provides a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. Concurrently, the tert-butoxycarbonyl (Boc) protected amine offers a stable yet readily cleavable nitrogen source. This dual functionality makes it an ideal starting point for constructing a wide array of molecular architectures, accelerating the drug discovery process.
Synthetic Methodologies and Mechanistic Insights
The most prevalent and efficient synthesis of this compound involves the bromination of the corresponding alcohol, tert-butyl (4-hydroxycyclohexyl)carbamate. This transformation is commonly achieved using reagents such as phosphorus tribromide (PBr₃) or the combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in what is known as the Appel reaction.
Bromination with Phosphorus Tribromide (PBr₃)
The reaction of an alcohol with PBr₃ is a classic and effective method for synthesizing alkyl bromides. The mechanism proceeds via an Sₙ2 pathway, which typically results in an inversion of stereochemistry at the reaction center.[1]
Mechanistic Steps:
-
Activation of the Hydroxyl Group: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion.
-
Formation of a Good Leaving Group: This step forms a protonated phosphite ester, which is an excellent leaving group.
-
Nucleophilic Attack: A bromide ion then attacks the carbon atom bearing the activated hydroxyl group.
-
Product Formation: The carbon-oxygen bond breaks, yielding the alkyl bromide and phosphorous acid as a byproduct.
While effective, this method can sometimes be accompanied by side reactions and requires careful temperature control.
The Appel Reaction: A Milder Alternative
The Appel reaction, utilizing triphenylphosphine and a tetrahalomethane like carbon tetrabromide, offers a milder and often higher-yielding alternative for converting alcohols to alkyl bromides.[2][3][4] This reaction also proceeds via an Sₙ2 mechanism, leading to stereochemical inversion.[1][2][4]
-
Formation of the Phosphonium Salt: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt.[3][5]
-
Activation of the Alcohol: The alcohol attacks the electrophilic phosphorus atom of the phosphonium salt, forming an alkoxyphosphonium intermediate.
-
Nucleophilic Displacement: The halide anion then displaces the triphenylphosphine oxide in an Sₙ2 fashion to generate the desired alkyl halide.[2][5]
The driving force for this reaction is the formation of the very stable triphenylphosphine oxide double bond.[3]
Experimental Protocol: Synthesis via the Appel Reaction
This section provides a detailed, step-by-step protocol for the synthesis of this compound from tert-butyl (4-hydroxycyclohexyl)carbamate using the Appel reaction.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl (cis-4-hydroxycyclohexyl)carbamate | 215.29[6] | 5.00 g | 23.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 7.30 g | 27.8 |
| Carbon Tetrabromide (CBr₄) | 331.63 | 9.23 g | 27.8 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tert-butyl (cis-4-hydroxycyclohexyl)carbamate (5.00 g, 23.2 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add triphenylphosphine (7.30 g, 27.8 mmol) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of CBr₄: Add carbon tetrabromide (9.23 g, 27.8 mmol) portion-wise over approximately 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: The final product, this compound, should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualization of the Synthetic Workflow
Caption: A schematic overview of the synthesis of this compound.
Safety Considerations
-
Carbon Tetrabromide (CBr₄): This substance is harmful if swallowed and causes skin and serious eye damage.[7] It may also cause respiratory irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction.[8] It can also cause serious eye damage. Avoid breathing dust and ensure adequate ventilation.
-
Dichloromethane (DCM): A volatile solvent that should be handled in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Conclusion
The synthesis of this compound is a crucial process for the advancement of many drug discovery programs. The Appel reaction stands out as a mild, efficient, and reliable method for this transformation. By understanding the mechanistic principles and adhering to a well-structured experimental protocol, researchers can consistently produce this valuable intermediate in high purity, thereby facilitating the synthesis of novel and complex molecular entities.
References
-
Organic-Reaction.com. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Appel reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
- Organic Syntheses Procedure, Coll. Vol. 10, p.702 (2004); Vol. 78, p.122 (2002).
- Organic Syntheses Procedure, Coll. Vol. 5, p.155 (1973); Vol. 47, p.16 (1967).
-
MDPI. (2020). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
CPAChem. (2024, March 5). Safety data sheet: Triphenylphosphine. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). tert-butyl (cis-4-hydroxycyclohexyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. Retrieved from [Link]
-
National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
An In-depth Technical Guide to the Molecular Structure and Applications of tert-Butyl (4-bromocyclohexyl)carbamate
This guide provides a comprehensive technical overview of tert-butyl (4-bromocyclohexyl)carbamate, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, spectroscopic signature, synthesis, and its pivotal role as a pharmaceutical intermediate.
Introduction: A Versatile Scaffold in Drug Design
This compound (CAS No. 1353963-71-9) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1][2] Its structure combines a cyclohexane ring, a bromine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement offers a versatile platform for introducing a 4-aminocyclohexyl moiety into a target molecule. The Boc protecting group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for orthogonal synthesis strategies.[3][4] The bromine atom serves as a handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.
This guide will explore the fundamental aspects of this compound, from its molecular structure and conformational analysis to its synthesis and spectroscopic characterization. Furthermore, we will examine its applications as a crucial intermediate in the development of novel therapeutics.
Molecular Structure and Conformational Analysis
The molecular formula of this compound is C₁₁H₂₀BrNO₂.[1] The structure consists of a cyclohexane ring substituted with a bromine atom and a tert-butoxycarbonylamino group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, each with distinct conformational preferences that significantly influence their reactivity.
Chair Conformation and Substituent Effects
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[5][6] In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.
Conformational Equilibrium of Cis and Trans Isomers
Trans Isomer:
In the trans isomer, the bromine and the Boc-amino group are on opposite sides of the cyclohexane ring. This allows for a diequatorial conformation, where both bulky substituents occupy the more sterically favorable equatorial positions, minimizing 1,3-diaxial interactions. This diequatorial conformer is significantly more stable than the diaxial conformer.
Cis Isomer:
In the cis isomer, the bromine and the Boc-amino group are on the same side of the ring. This necessitates that one substituent occupies an axial position while the other is equatorial. The equilibrium will favor the conformer where the larger group (the Boc-amino group) occupies the equatorial position to minimize steric strain.
Diagram: Conformational Isomers of this compound
Caption: Conformational equilibrium of trans and cis isomers.
Synthesis of this compound
The synthesis of this compound typically involves the Boc-protection of 4-bromocyclohexylamine. This reaction is a standard procedure in organic synthesis for the protection of primary amines.
General Synthesis Protocol
A common method for the synthesis involves the reaction of 4-bromocyclohexylamine (as a salt or free base) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.
Experimental Protocol: Synthesis via Boc-Protection
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromocyclohexylamine hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or dichloromethane.
-
Base Addition: Add a base, such as sodium bicarbonate or triethylamine (2.0-2.5 eq), to the solution to neutralize the hydrochloride salt and facilitate the reaction.
-
Boc-Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. If a water-miscible solvent was used, extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the target molecule.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the cyclohexane ring and the tert-butyl group. The chemical shifts and multiplicities of the cyclohexane protons will be complex due to the chair conformation and the presence of stereoisomers.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ | ~1.45 | Singlet |
| Cyclohexane CH-N | Multiplet | Multiplet |
| Cyclohexane CH-Br | Multiplet | Multiplet |
| Cyclohexane CH₂ | Multiplets | Multiplets |
| N-H | Broad Singlet | Broad Singlet |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| -C (CH₃)₃ | ~80 |
| -C(C H₃)₃ | ~28 |
| C =O | ~155 |
| Cyclohexane C H-N | ~50 |
| Cyclohexane C H-Br | ~55 |
| Cyclohexane C H₂ | 25-40 |
Predicted FT-IR Spectrum
The FT-IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | Medium, Broad |
| C-H Stretch (sp³) | 3000-2850 | Strong |
| C=O Stretch (Carbamate) | 1715-1685 | Strong |
| N-H Bend | 1550-1510 | Medium |
| C-O Stretch | 1250-1190 | Strong |
| C-Br Stretch | 680-515 | Medium to Strong |
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak [M]⁺ may be observed. The fragmentation pattern is expected to show the loss of the tert-butyl group ([M-57]⁺) and subsequent loss of the Boc group. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility stems from the ability to introduce a 4-aminocyclohexyl scaffold, which is a common motif in many pharmaceutical agents. This scaffold can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
The bromine atom provides a reactive site for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the construction of diverse chemical libraries for drug screening. The Boc-protected amine allows for the selective modification of other parts of the molecule before the amine is deprotected for further functionalization, such as amide bond formation or reductive amination.
This intermediate is particularly useful in the synthesis of:
-
Enzyme Inhibitors: The 4-aminocyclohexyl moiety can serve as a key pharmacophore that interacts with the active site of enzymes.
-
Receptor Agonists and Antagonists: The cyclohexane ring can act as a rigid scaffold to present functional groups in a specific orientation for optimal receptor binding.
-
PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of this compound makes it a potential building block for the linker component of PROTACs.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in the arsenal of the medicinal chemist. Its well-defined stereochemistry, the orthogonal reactivity of its functional groups, and its ability to introduce a valuable pharmacophoric scaffold make it a key intermediate in the synthesis of complex and novel drug candidates. This guide has provided a comprehensive overview of its molecular structure, synthesis, and spectroscopic properties, underscoring its significance in the field of drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a relevant RSC publication.[12]
-
Supporting Information for a relevant chemical synthesis publication. (n.d.).[7]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.[13]
-
Moehs Iberica SL. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.[14]
-
NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook.[15]
-
BLDpharm. (n.d.). tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.[16]
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.[17]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. (n.d.).[18]
-
NIST. (n.d.). Mass spectrum of tert-Butyl carbamate. NIST Chemistry WebBook.[19]
-
Moehs Iberica SL. (2020). Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.[20]
-
Ark Pharma Scientific Limited. (n.d.). This compound.[21]
-
ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.[8]
-
ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.[9]
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.[4]
-
PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate.[22]
-
Sigma-Aldrich. (n.d.). This compound.
-
Google Patents. (n.d.). Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.[23]
-
Sigma-Aldrich. (n.d.). This compound.
-
Chemistry LibreTexts. (2021). Conformational analysis of cyclohexanes.[5]
-
Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.[6]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....[24]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.[25]
-
MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.[2]
-
Valle, G., Crisma, M., Toniolo, C., Sen, N., Sukumar, M., & Balaram, P. (1988). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, 393-398.[26]
-
Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate.
-
ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) MS spectrum.[10]
-
ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5)IR1.[11]
-
SpectraBase. (n.d.). tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts.[27]
-
Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.).
-
PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate.[28]
-
Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144.[29]
-
Benchchem. (n.d.). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide.[30]
-
Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.[31]
Sources
- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 10. tert-Butyl carbamate(4248-19-5) MS spectrum [chemicalbook.com]
- 11. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 15. tert-Butyl carbamate [webbook.nist.gov]
- 16. 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. tert-Butyl carbamate [webbook.nist.gov]
- 20. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 21. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 22. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. spectrabase.com [spectrabase.com]
- 28. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID 15408001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. benchchem.com [benchchem.com]
- 31. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
An In-depth Technical Guide on the Safety and Handling of tert-Butyl (4-bromocyclohexyl)carbamate
This guide provides comprehensive safety and handling information for tert-Butyl (4-bromocyclohexyl)carbamate, a key reagent in pharmaceutical research and organic synthesis.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Section 1: Compound Identification and Properties
-
Chemical Name: this compound
-
CAS Number: 1353963-71-9[2]
-
Molecular Formula: C₁₁H₂₀BrNO₂ (example, may vary based on specific isomer)
-
Molecular Weight: 294.18 g/mol (example, may vary based on specific isomer)
-
Appearance: Typically an off-white to white solid.[3]
-
Solubility: Soluble in common organic solvents like methylene chloride, chloroform, and alcohols; slightly soluble in water and petroleum ether.[4]
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from its structural components—a carbamate and a brominated cycloalkane. Carbamates, as a class, are known to be mechanistically similar to organophosphate insecticides, acting as reversible inhibitors of acetylcholinesterase.[5] This can lead to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.[6]
Primary Hazards:
-
Eye Irritation: Causes serious eye irritation.[7]
-
Skin Irritation: Causes skin irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[8]
GHS Hazard Statements:
| Code | Statement | Source |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A risk-based approach is essential when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
3.1 Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is required when handling powders or generating dust.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.[7]
3.2 Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles conforming to EN 166. | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Glove breakthrough time should be considered for prolonged handling. |
| Body Protection | Long-sleeved laboratory coat. | To minimize skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when dusts are generated, especially in the absence of robust engineering controls. | To prevent inhalation of airborne particles. |
3.3 Step-by-Step Handling Protocol:
-
Preparation: Before handling, visually inspect the container for any signs of damage or leaks. Don the appropriate PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a ventilated enclosure, such as a chemical fume hood, to control dust. Use a spatula for transferring the solid material.
-
Experimental Use: When adding the compound to a reaction, do so in a controlled manner to avoid splashing.
-
Post-Handling: Clean the work area thoroughly with an appropriate solvent to decontaminate surfaces. Wash hands with soap and water after handling is complete and before leaving the laboratory.[7]
Section 4: Storage and Disposal
Proper storage and disposal are critical for maintaining chemical stability and preventing environmental contamination.
4.1 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from strong oxidizing agents, as they are incompatible.[8]
-
The recommended storage temperature is typically between 2-8°C.[10]
4.2 Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves and weighing papers, must be disposed of as hazardous waste.[7]
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[9]
Section 5: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
5.1 First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[7][8] |
5.2 Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)phenylcarbamate.
- Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Ark Pharma Scientific Limited. (n.d.). This compound | CAS:1353963-71-9.
- Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.
- BLDpharm. (n.d.). 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.
- ChemicalBook. (2025). tert-Butyl carbamate | 4248-19-5.
- MedChemExpress. (2025). tert-Butyl 4-(methylamino)butylcarbamate-SDS.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
- National Center for Biotechnology Information. (n.d.). Carbamate Toxicity - StatPearls - NCBI Bookshelf.
- Journal of Pioneering Medical Sciences. (2025). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning.
- PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate.
- Thermo Fisher Scientific. (n.d.). tert-Butyl carbamate, 98+% 25 g.
- PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate.
- BLDpharm. (n.d.). 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
solubility of tert-Butyl (4-bromocyclohexyl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl (4-bromocyclohexyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility and provides robust, field-proven experimental protocols for its determination. We delve into the molecular structure of the target compound to predict its behavior in a range of common organic solvents. Furthermore, this guide equips researchers, scientists, and drug development professionals with detailed, step-by-step methodologies for both rapid qualitative screening and precise quantitative solubility measurement, ensuring the generation of reliable and reproducible data critical for process development, reaction optimization, and formulation design.
Introduction to this compound
This compound (CAS No. 1353963-71-9) is a bifunctional molecule of significant interest in modern organic synthesis.[2] Its structure incorporates a brominated cyclohexane ring, a common scaffold in medicinal chemistry, and a tert-butyloxycarbonyl (Boc)-protected amine, a staple in peptide synthesis and multi-step synthetic routes.[3] This combination makes it a valuable building block for creating complex molecules, including linkers used in Proteolysis Targeting Chimeras (PROTACs).[4]
Understanding the solubility of this intermediate is paramount. Inefficient dissolution can lead to poor reaction kinetics, challenges in purification, and difficulties in handling and formulation, ultimately impacting the efficiency and scalability of a synthetic process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 1353963-71-9 | [2] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | Derived from structure. |
| Molecular Weight | 278.19 g/mol | Calculated. |
| Appearance | White to off-white solid | Typical for similar compounds.[1] |
| Hydrogen Bond Donors | 1 (N-H) | Calculated from structure.[5] |
| Hydrogen Bond Acceptors | 2 (C=O) | Calculated from structure.[5] |
| Predicted XLogP3-AA | ~3.0 - 3.5 | Prediction based on similar structures.[6][7] |
Note: XLogP3 is an atomistic method for calculating the logarithm of the octanol/water partition coefficient, indicating hydrophobicity. A higher value suggests lower aqueous solubility and higher solubility in non-polar organic solvents.
The Science of Solubility: A Theoretical Framework
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The adage "like dissolves like" serves as a useful first principle.[8]
Molecular Structure Analysis:
The solubility profile of this compound is dictated by a duality in its structure:
-
Non-polar Regions: The cyclohexane ring and the bulky tert-butyl group are significant non-polar, lipophilic domains. These regions will interact favorably with non-polar solvents through van der Waals forces.
-
Polar Regions: The carbamate functional group (-NH-C=O-O-) is polar. It contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ester oxygens).[5] This moiety is capable of dipole-dipole interactions and hydrogen bonding, promoting solubility in polar solvents.[9]
The presence of the bromine atom adds to the molecular weight and polarizability but does not dramatically alter the polarity compared to the carbamate group.
Causality of Solvent Choice: Predicting Solubility
Based on the molecular structure, we can predict the compound's solubility behavior:
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak van der Waals forces. While they will interact with the non-polar regions of the molecule, they cannot effectively solvate the polar carbamate group. Therefore, solubility is expected to be low .
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF): These solvents possess dipoles and can engage in dipole-dipole interactions with the carbamate group. They are also capable of solvating the non-polar regions to some extent. Dichloromethane (DCM) and Chloroform are often excellent solvents for carbamates.[3][10] Solubility is predicted to be moderate to high .
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can participate in hydrogen bonding with the carbamate's N-H and C=O groups.[11] This strong interaction suggests that solubility should be good , particularly in smaller alcohols like methanol and ethanol.
Experimental Determination of Solubility
As a self-validating system, a multi-tiered approach to determining solubility is recommended. This begins with a rapid screening method to identify promising solvents, followed by a more rigorous quantitative method for precise measurement.
Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS) for all chemicals.
-
Personal Protective Equipment (PPE): Safety goggles meeting splash protection standards, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[12]
-
Handling: Work in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust or vapors and prevent skin contact.[12] Brominated organic compounds should be handled with care.[14]
-
Waste Disposal: Dispose of all chemical waste in designated, properly labeled containers according to institutional guidelines.[12]
Protocol 1: Rapid Qualitative Solubility Screening
This method provides a quick assessment to classify solubility into categories (e.g., soluble, sparingly soluble, insoluble) and is invaluable for selecting solvents for reaction screening or recrystallization.[15]
Materials:
-
This compound
-
Selection of test solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol)
-
Small, dry test tubes or 1.5 mL vials
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Add the selected solvent in 100 µL increments using a calibrated pipette.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the mixture against a dark background to see if the solid has completely dissolved.
-
Continue adding solvent stepwise up to a total volume of 1 mL.
-
Record the volume of solvent required to achieve complete dissolution.
-
Classify the solubility based on the observations.
Table 2: Solubility Classification and Predicted Profile
| Solvent | Solvent Type | Predicted Solubility | Experimental Observation |
| Hexane | Non-Polar | Insoluble / Sparingly Soluble | To be determined by user |
| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | To be determined by user |
| Dichloromethane (DCM) | Polar Aprotic | Soluble / Freely Soluble | To be determined by user |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | To be determined by user |
| Acetone | Polar Aprotic | Soluble | To be determined by user |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | To be determined by user |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | To be determined by user |
| Methanol (MeOH) | Polar Protic | Soluble | To be determined by user |
| Ethanol (EtOH) | Polar Protic | Soluble | To be determined by user |
| Water | Polar Protic | Insoluble | To be determined by user |
Protocol 2: Quantitative Isothermal Equilibrium Solubility
This "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16] It ensures the solvent is fully saturated with the solute at a constant temperature. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).[17]
Materials:
-
This compound
-
Chosen solvent(s) from Protocol 1
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a vial, ensuring that solid will remain undissolved.
-
Equilibration: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. Seal the vial tightly.
-
Place the vial in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For finer particles, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the solid.[16]
-
Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any disturbance of the solid.
-
Attach a syringe filter to the syringe and dispense the filtrate into a clean, pre-weighed HPLC vial. This step removes any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).[17]
-
Analyze the filtered sample from step 6. It may require dilution to fall within the linear range of the calibration curve. . Calculate the concentration of the saturated solution using the calibration curve. This value is the equilibrium solubility.
-
Visualization of Key Processes
Diagrams provide a clear, at-a-glance understanding of complex workflows and concepts.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Caption: Intermolecular interactions governing solubility of the target compound.
Application of Solubility Data
The empirically determined solubility data is critical for informed decision-making in the laboratory:
-
Reaction Chemistry: Selecting a solvent that fully dissolves reactants at the desired reaction temperature is essential for achieving homogeneous reaction conditions and optimal kinetics.
-
Purification: Recrystallization, a primary technique for purifying solid compounds, relies on identifying a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.[18] The data from Protocol 1 is directly applicable here.
-
Chromatography: Understanding solubility helps in choosing the appropriate "strong" solvent for dissolving the crude sample before loading it onto a chromatography column.
-
Drug Development: For pharmaceutical applications, solubility in various media is a critical parameter that influences bioavailability and formulation strategies.[19]
By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can confidently determine the solubility of this compound, enabling more efficient and successful scientific outcomes.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [URL: https://www.sas.rochester.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [URL: https://www.chem.ucla.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Step-by-Step_Procedures/3.3C%3A_Determining_Which_Solvent_to_Use]
- University of Missouri–St. Louis, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [URL: https://www.umsl.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. [URL: https://www.benchchem.com/technical-guides/general-experimental-protocol-for-determining-solubility]
- Rutgers University, Environmental Health and Safety. (2018). Bromine. [URL: https://eohs.rutgers.edu/wp-content/uploads/2018/06/Bromine-Safe-Use-Guideline.pdf]
- MDPI. (2023). The Saturation Shake-Flask Method for Solubility Determination. [URL: https://www.mdpi.com/1999-4923/15/8/2084]
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [URL: https://pharmaguru.
- Cornell University, Department of Chemistry & Chemical Biology. Standard Operating Procedure: Bromine Safety. [URL: https://www.chem.cornell.edu/sites/default/files/SOP_Bromine_0.pdf]
- Sigma-Aldrich. tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd23115355]
- National Center for Biotechnology Information. (2022). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773950/]
- TigerWeb. Safety in Organic Chemistry Laboratory. [URL: https://tigerweb.towson.edu/jdiscord/www/331L_lab_manual/safety.htm]
- ChemBK. tert-butyl carbamate. [URL: https://www.chembk.
- Sigma-Aldrich. MultiScreen Solubility Filter Plate. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/984/pc2445en00-ms.pdf]
- LANXESS. (2018). Bromine Safety Handling Guide. [URL: https://lanxess.com/-/media/Project/Lanxess/Corporate/MB_PMT/Documents/LANXESS-Bromine-Safety-Handling-Guide_EN_20180717.pdf]
- ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. [URL: https://www.researchgate.
- Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [URL: https://sciforum.net/paper/view/13133]
- Sigma-Aldrich. tert-Butyl carbamate 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156557]
- BLDpharm. tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate. [URL: https://www.bldpharm.com/products/1222709-30-9.html]
- ChemicalBook. tert-Butyl carbamate. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8255755.htm]
- Ark Pharma Scientific Limited. This compound. [URL: https://www.arkpharminc.com/H-011966]
- ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [URL: https://www.researchgate.net/publication/222950009_Studies_on_the_solvent_dependence_of_the_carbamic_acid_formation_from_w-1-naphthylalkylamines_and_carbon_dioxide]
- National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7661603/]
- Chem-Impex. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. [URL: https://www.chemimpex.com/products/06657]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10868765, tert-butyl N-(4-bromobutyl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.
- ResearchGate. (2024). Solubility Behaviors and Correlations of Common Organic Solvents. [URL: https://www.researchgate.
- ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. [URL: https://www.researchgate.net/publication/12530138_Key_parameters_for_carbamate_stability_in_dilute_aqueous-organic_solution]
- ChemicalBook. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3472099.htm]
- BroadPharm. tert-butyl (8-aminooctyl)carbamate. [URL: https://broadpharm.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22175003, tert-Butyl 4,4-difluorocyclohexylcarbamate. [URL: https://pubchem.ncbi.nlm.nih.
- MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [URL: https://www.mdpi.com/1422-8599/2018/4/M1006]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12453839, tert-butyl N-[(4-bromophenyl)methyl]carbamate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-_(4-bromophenyl)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 4. tert-butyl (8-aminooctyl)carbamate, 88829-82-7 | BroadPharm [broadpharm.com]
- 5. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4,4-difluorocyclohexylcarbamate | C11H19F2NO2 | CID 22175003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Recrystallization [sites.pitt.edu]
- 19. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl (4-bromocyclohexyl)carbamate
Executive Summary
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of tert-Butyl (4-bromocyclohexyl)carbamate. As a valuable bifunctional building block in medicinal chemistry and materials science, unambiguous confirmation of its structure, purity, and particularly its stereochemistry is paramount. This document moves beyond a simple presentation of data, offering a field-proven rationale for spectral interpretation, detailed experimental protocols, and an expert perspective on distinguishing its critical cis and trans diastereomers. It is intended for researchers, chemists, and quality control professionals engaged in synthetic chemistry and drug development.
Introduction: The Analytical Imperative
This compound is a molecule of significant synthetic utility. Its structure incorporates a bromine atom, a versatile handle for cross-coupling reactions, and a Boc-protected amine, which allows for controlled deprotection and subsequent functionalization. The cyclohexane scaffold imparts specific three-dimensional conformations that can be crucial for biological activity. Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement for its successful application.
This guide details the application of three core analytical techniques—NMR, IR, and MS—to provide a comprehensive and self-validating spectroscopic profile of the title compound. We will explore not only the data that confirms its covalent structure but also the nuances required to elucidate its stereochemical identity, a factor governed by the relative orientation of the two substituents on the cyclohexane ring.
Molecular Structure and Critical Stereoisomerism
The fundamental structure of this compound is shown below. The core challenge in its characterization lies in the 1,4-disubstituted cyclohexane ring, which exists as two distinct diastereomers: cis and trans.
Caption: Molecular Structure of this compound.
These isomers are not interchangeable under normal conditions and often exhibit different physical properties and biological activities. Their differentiation is therefore a primary goal of the analytical workflow, particularly using NMR spectroscopy. The cyclohexane ring exists predominantly in a chair conformation, meaning the substituents at positions C1 and C4 can be either axial (pointing up/down) or equatorial (pointing outwards).
-
In the trans isomer, the substituents are on opposite faces of the ring (one axial, one equatorial, or more stable, diequatorial).
-
In the cis isomer, the substituents are on the same face (one axial, one equatorial).
This conformational difference profoundly impacts the local electronic environment of the ring protons, which is the key to their distinction via NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this molecule, including stereochemistry. The analysis hinges on chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity and dihedral angles between adjacent protons.
¹H NMR Analysis: Distinguishing Diastereomers
The ¹H NMR spectrum provides a wealth of information. The signals for the Boc group are trivial to assign, but the cyclohexyl protons require careful analysis. The key to differentiating the cis and trans isomers lies in the signals for the protons attached to C1 (H-1, the CH-N bond) and C4 (H-4, the CH-Br bond).
-
Axial vs. Equatorial Protons: In a chair conformation, axial protons are shielded relative to their equatorial counterparts and thus appear at a lower chemical shift (more upfield). Furthermore, the coupling constant between two adjacent axial protons (J_ax-ax) is large (typically 8-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (typically 2-5 Hz).
This principle is the cornerstone of isomer identification. In the thermodynamically favored chair conformation of the trans isomer, both bulky substituents (Boc-NH and Br) will occupy equatorial positions. This forces H-1 and H-4 into axial positions. The H-1 signal will therefore appear as a broad multiplet with large axial-axial couplings. Conversely, in the cis isomer, one substituent must be axial, forcing the corresponding proton (H-1 or H-4) into an equatorial position. Its signal will be a narrower multiplet due to the absence of large J_ax-ax couplings.[1][2]
Table 1: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
|---|---|---|---|---|
| ~4.50 | br s | 1H | NH | Broad signal due to quadrupole coupling with nitrogen and potential hydrogen bonding. |
| ~4.15 (trans) or ~3.70 (cis) | m | 1H | CH -Br | The proton on the bromine-bearing carbon. Its chemical shift and multiplicity are highly dependent on its axial/equatorial orientation. |
| ~3.50 (trans) or ~3.90 (cis) | m | 1H | CH -NHBoc | The proton on the nitrogen-bearing carbon. The trans isomer (axial proton) is expected upfield of the cis isomer (equatorial proton), and its signal width will be broader due to large ax-ax couplings. |
| ~2.20-1.90 | m | 4H | Cyclohexyl CH₂ (axial) | Axial protons on C2, C3, C5, C6. |
| ~1.60-1.30 | m | 4H | Cyclohexyl CH₂ (equatorial) | Equatorial protons on C2, C3, C5, C6. Often overlaps with the Boc signal. |
| 1.45 | s | 9H | -C(CH₃ )₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[3][4] |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule. The number of signals reflects the molecular symmetry. For both cis and trans isomers, symmetry allows for fewer than 11 signals.
Table 2: Representative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
|---|---|---|
| ~155.0 | C =O | Carbonyl carbon of the carbamate functional group. |
| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[5][6] |
| ~53.0 | C -Br | Carbon atom bonded to the electronegative bromine atom, shifted downfield. |
| ~50.0 | C -NHBoc | Carbon atom bonded to the nitrogen of the carbamate. |
| ~35.0 | C H₂ (C2, C6) | Carbons adjacent to the C-NHBoc group. |
| ~31.0 | C H₂ (C3, C5) | Carbons adjacent to the C-Br group. |
| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[3][6] |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial.[7] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8] The solvent must be deuterated to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that would degrade spectral resolution.[9][10]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.[7]
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Subsequently, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[11]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Spectral Interpretation
The IR spectrum of this compound is dominated by absorptions from the carbamate group and the aliphatic cyclohexane ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|---|---|---|---|
| ~3340 | Medium, Sharp | N-H stretch | Carbamate N-H[12] |
| 2940-2850 | Strong | C-H stretch | Cyclohexane & t-Butyl CH₂, CH₃ |
| ~1685 | Strong, Sharp | C=O stretch (Amide I) | Carbamate carbonyl[12][13] |
| ~1520 | Strong | N-H bend (Amide II) | Carbamate N-H bend coupled with C-N stretch[13] |
| 1365 & 1390 | Medium | C-H bend (doublet) | tert-Butyl group characteristic bending[13] |
| ~1250 | Strong | C-O stretch / C-N stretch | Carbamate ester C-O and C-N vibrations |
| ~600-500 | Medium | C-Br stretch | Carbon-Bromine bond |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.[14]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[15] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[16][17]
-
Data Collection: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[17]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[18][19]
Analysis of the Mass Spectrum
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular weight. The compound has a molecular formula of C₁₁H₂₀BrNO₂. Due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion.[20][21]
-
Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. Common losses from Boc-protected amines under MS conditions include the loss of isobutylene or the entire Boc group.[25][26][27]
Caption: Plausible ESI-MS fragmentation pathways for the title compound.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[28]
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A direct infusion method can also be used.
-
Ionization: Operate the ESI source in positive ion mode. The analyte in solution is sprayed through a high-voltage capillary, forming charged droplets from which gas-phase ions are generated.[18][29]
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion pair and major fragments.
Conclusion
The combination of NMR, IR, and MS provides a robust and unequivocal analytical package for the characterization of this compound. IR spectroscopy rapidly confirms the presence of the required carbamate functional group. Mass spectrometry verifies the molecular weight and confirms the presence of a single bromine atom through its distinct isotopic pattern. Critically, ¹H NMR spectroscopy not only validates the overall proton framework but also serves as the definitive tool for distinguishing between the crucial cis and trans diastereomers based on the chemical shifts and coupling constants of the C1 and C4 methine protons. Adherence to the detailed protocols herein ensures the generation of high-fidelity, reproducible data essential for any research or development endeavor.
References
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]
-
Preparing an NMR sample. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025). Alwsci. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Western University, Department of Chemistry. Retrieved from [Link]
-
NMR Sample Prep. (n.d.). Scribd. Retrieved from [Link]
-
Steenvoorden, R. J. J. M., & van der Geize, R. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 637-662. Retrieved from [Link]
-
Schaller, C. P. (n.d.). MS Isotopes: Br and Cl. Chemistry LibreTexts. Retrieved from [Link]
-
The M+1 & M+2 Peaks. (2023). Save My Exams. Retrieved from [Link]
-
Elements With More Abundant Heavy Isotopes. (n.d.). University of Colorado, Boulder, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
Supporting Information. (n.d.). [Source of data for similar compounds]. Retrieved from [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Retrieved from [Link]
-
ATR Basics. (2019). Bruker. YouTube. Retrieved from [Link]
-
Robert, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
-
MS fragmentation pattern with Boc protected amines. (2023). Reddit. Retrieved from [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). Journal of Mass Spectrometry, 45(6), 646-56. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved from [Link]
-
1H NMR of cyclohexane. (2020). YouTube. Retrieved from [Link]
-
Ross, B. D., & True, N. S. (1983). Gas-Phase NMR Spectroscopy of Cyclohexane: Environmental Effects on Conformational Isomerism. Journal of the American Chemical Society, 105(5), 1382-1383. Retrieved from [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2001). Journal of the American Society for Mass Spectrometry, 12(6), 731-738. Retrieved from [Link]
-
NMR spectra of cyclohexane conformational exchange. (2024). YouTube. Retrieved from [Link]
-
Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
-
tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Cis tert-Butyl 4-aminocyclohexylcarbamate. (n.d.). PubChem. Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 20. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. ms isotopes: Br and Cl [employees.csbsju.edu]
- 23. savemyexams.com [savemyexams.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. reddit.com [reddit.com]
- 26. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. phys.libretexts.org [phys.libretexts.org]
- 29. acdlabs.com [acdlabs.com]
A Technical Guide to tert-Butyl (4-bromocyclohexyl)carbamate: A Versatile Intermediate in Modern Synthetic Chemistry
Abstract
In the landscape of modern drug discovery and materials science, the demand for structurally complex and functionally diverse molecular building blocks is insatiable. Among these, bifunctional scaffolds that allow for sequential and controlled chemical modifications are of paramount importance. tert-Butyl (4-bromocyclohexyl)carbamate emerges as a distinguished synthetic intermediate, embodying this principle through its unique architecture: a stable, Boc-protected amine on a cyclohexane ring that is also activated for nucleophilic displacement via a bromine substituent. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, offering researchers and development professionals a comprehensive technical resource. We will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and illustrate its pivotal role in constructing high-value molecules, including advanced pharmaceutical agents like PROTACs and GPCR modulators.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound is a bifunctional organic compound that serves as a cornerstone for introducing the 4-aminocyclohexyl moiety into target molecules. Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist:
-
An Orthogonal Handle: The carbon-bromine bond provides a reactive site for nucleophilic substitution and certain coupling reactions. This "handle" allows for the attachment of a wide array of chemical entities.
-
A Protected Nucleophile: The amine is masked as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, quantitative removal under strong acid.[1][2]
-
A 3D Scaffolding Core: The cyclohexane ring is a non-aromatic, conformationally restricted scaffold. Its incorporation into drug candidates can significantly improve physicochemical properties such as lipophilicity and metabolic stability compared to planar aromatic rings. It also provides distinct three-dimensional vectors for substituents, which is critical for optimizing interactions with biological targets.
The stereochemistry of the substituents on the cyclohexane ring—whether they are cis or trans to each other—plays a crucial role in the molecule's overall shape and, consequently, its biological activity. The bulky tert-butyl group of the carbamate influences the conformational equilibrium of the ring, which in turn affects the reactivity of the axial or equatorial bromine atom.[3][4]
Physicochemical & Spectroscopic Profile
A clear understanding of a reagent's physical and analytical characteristics is fundamental to its effective use.
| Property | Value |
| Molecular Formula | C₁₁H₂₀BrNO₂ |
| Molecular Weight | 278.19 g/mol |
| CAS Number | 1353963-71-9[5] |
| Physical State | Typically a solid at room temperature |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |
Spectroscopic Characterization: While a dedicated high-resolution spectrum for this specific compound is not broadly published, its signature can be reliably predicted based on its functional groups.[6]
-
¹H NMR: Key signals would include a singlet around 1.45 ppm for the nine protons of the tert-butyl group, broad multiplets for the cyclohexyl protons between 1.2 and 2.2 ppm, a signal for the proton attached to the bromine-bearing carbon (CH-Br) typically downfield around 3.5-4.5 ppm, and a signal for the proton on the nitrogen-bearing carbon (CH-N) around 3.2-4.0 ppm. A broad signal for the N-H proton would also be present.
-
¹³C NMR: Expected signals include the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), multiple signals for the cyclohexyl carbons in the 25-50 ppm range, and the two key carbons: C-Br (typically 50-60 ppm) and C-N (typically 45-55 ppm). The carbonyl carbon of the carbamate would appear around 155 ppm.
-
IR Spectroscopy: Characteristic peaks would include an N-H stretch around 3300-3400 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹, and a C-Br stretch in the fingerprint region (500-600 cm⁻¹).
Synthesis of the Intermediate
The synthesis of this compound is not commonly detailed in literature but can be achieved through standard, reliable organic transformations. A logical and efficient pathway begins with the commercially available cis/trans mixture of 4-aminocyclohexanol.
The process involves two key steps:
-
Boc Protection: The amino group of 4-aminocyclohexanol is selectively protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and robust.
-
Bromination: The hydroxyl group of the resulting Boc-protected amino alcohol is then converted to a bromide. A common and effective method for this transformation is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which proceeds under mild conditions and minimizes side reactions.
Caption: Synthetic workflow for this compound.
Core Reactivity: A Tale of Two Functional Groups
The synthetic power of this intermediate stems from the differential reactivity of its two functional groups. This allows for a modular approach to building complex molecules: first, leverage the C-Br bond, then, at the desired stage, unmask the amine for further elaboration.
The Bromide as an Electrophilic Handle
The primary role of the bromo group is to serve as a leaving group in nucleophilic substitution reactions (SN2) . The cyclohexane scaffold allows for the attachment of a diverse range of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines (heterocyclic or acyclic) introduces new nitrogen-containing fragments.
-
Thiols: Thiolates readily displace the bromide to form thioethers.
-
Azides: Sodium azide can be used to introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry reactions.
-
Carboxylates: Formation of ester linkages is possible, though less common.
The stereochemistry of the starting material is critical. For an SN2 reaction, the nucleophile must attack from the backside of the C-Br bond. An axially positioned bromine is generally more accessible for this attack than a sterically hindered equatorial one, leading to different reaction rates between cis and trans isomers.[4]
The Carbamate as a Resilient Protector
The Boc-protected amine is the stable anchor of the molecule. Its purpose is to remain inert while chemistry is performed at the C-Br center. The ultimate goal is often to reveal the amine for a subsequent reaction, such as amide bond formation, reductive amination, or urea formation. This is achieved through deprotection under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane.[2]
Caption: Key reactivity pathways of the synthetic intermediate.
Applications in Drug Discovery
The true value of this compound is realized in its application to the synthesis of complex, high-value molecules, particularly in pharmaceuticals.
Building Blocks for GPCR Modulators
G-protein-coupled receptors (GPCRs) are a major class of drug targets.[7] Modulating their activity often requires ligands that can access specific binding pockets with precise three-dimensional orientations. The rigid cyclohexyl core provided by this intermediate is ideal for positioning pharmacophoric elements. For instance, it can be used to synthesize biased allosteric modulators (BAMs), which bind to sites distinct from the endogenous ligand pocket to fine-tune receptor signaling pathways.[8][9] Such modulators promise greater selectivity and reduced side effects.[10]
Synthesis of PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are an exciting new therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to destroy specific disease-causing proteins.[11] A PROTAC molecule consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a chemical linker. The nature of the linker is critical for the PROTAC's efficacy. This compound is an excellent starting material for constructing the rigid, non-planar linkers often required to achieve the correct orientation of the two ligands.[11]
Caption: Conceptual workflow for using the intermediate in PROTAC synthesis.
Field-Proven Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point for laboratory synthesis. Researchers should always conduct a thorough risk assessment before beginning any new experiment.[12]
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes the reaction of this compound with a generic secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile, ~0.1 M) in a round-bottom flask, add the amine nucleophile (1.2-1.5 eq).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to scavenge the HBr generated during the reaction.
-
Heating: Stir the reaction mixture at an elevated temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate or DCM. Wash the organic layer sequentially with water and brine to remove the solvent and salt byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted product.
Protocol 2: Standard Boc-Group Deprotection
This protocol details the removal of the Boc protecting group to liberate the free amine.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). After extraction and drying, the free amine can be isolated.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Hazard Profile: this compound and related compounds are typically classified as irritants, causing skin and serious eye irritation. They may also be harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Spill Response: In case of a spill, evacuate the area. For solid spills, avoid generating dust. Use an inert absorbent material for containment and dispose of it in accordance with local regulations.[12]
Conclusion
This compound is more than just a simple chemical; it is a strategic tool for molecular construction. Its value lies in the predictable and differential reactivity of its bromo and Boc-protected amine functionalities. This dual nature provides chemists with a reliable and versatile platform for introducing the valuable 4-aminocyclohexyl scaffold into a wide range of molecular targets. From enhancing the drug-like properties of GPCR modulators to forming the critical linkers in next-generation therapeutics like PROTACs, this intermediate has solidified its role as an indispensable building block in the modern synthetic chemist's toolbox. The insights and protocols provided in this guide are intended to empower researchers to fully leverage its synthetic potential in their pursuit of novel chemical entities.
References
- ChemicalBook. (2025). Tert-Butyl 4-(bromomethyl)phenylcarbamate - Chemical Safety Data Sheet MSDS / SDS.
- TCI Chemicals. (2025). tert-Butyl 4-Bromobutanoate - SAFETY DATA SHEET.
- Sigma-Aldrich. (2022). Butyl carbamate - SAFETY DATA SHEET.
- Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET.
- BenchChem. (2025). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate.
-
National Institutes of Health (NIH). (n.d.). tBuOK-triggered bond formation reactions. PMC. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.
- BenchChem. (2025). Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development.
-
PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. Retrieved from [Link]
- BLDpharm. (n.d.). tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.
- Ark Pharma Scientific Limited. (n.d.). This compound.
-
National Institutes of Health (NIH). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]
-
PubMed. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]
- Pearson. (2024). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. PMC. Retrieved from [Link]
- ResearchGate. (n.d.). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation.
-
National Institutes of Health (NIH). (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC. Retrieved from [Link]
- BLDpharm. (n.d.). tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Methodological & Application
The Strategic Utility of tert-Butyl (4-bromocyclohexyl)carbamate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Versatile Role of a Key Building Block
In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of complex molecular architectures is paramount. Intermediates that offer a combination of stability, predictable reactivity, and stereochemical control are invaluable assets to the medicinal chemist. tert-Butyl (4-bromocyclohexyl)carbamate has emerged as a critical building block in this regard. Its unique structural features—a Boc-protected amine on a cyclohexane scaffold and a reactive bromine atom—provide a powerful handle for introducing the 4-aminocyclohexyl motif into drug candidates. This motif is prevalent in a variety of therapeutic agents, where the cyclohexane ring serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and safety considerations.
Physicochemical Properties and Structural Considerations
This compound is a bifunctional molecule whose utility is deeply rooted in its chemical properties. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its unwanted participation in reactions targeting the bromine atom. This protection is readily removed under acidic conditions, a common and mild deprotection strategy in multistep synthesis. The bromine atom, a good leaving group, provides a site for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functionalities.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |
| Molecular Weight | 278.19 g/mol | [1] |
| CAS Number | 1353963-71-9 | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
A crucial aspect of this intermediate is its stereochemistry. The cyclohexane ring can exist as cis and trans isomers, and the relative orientation of the carbamate and bromine substituents significantly influences the reactivity and the conformation of the final molecule.[4][5] The bulky tert-butyl group of the carbamate preferentially occupies the equatorial position to minimize steric strain, which can dictate the more stable conformation of the ring.[4] The choice between the cis or trans isomer is a critical design element in a synthetic route, as it will translate to a specific spatial arrangement of substituents in the final drug molecule, ultimately impacting its pharmacological activity.
Core Synthetic Applications and Mechanistic Insights
The primary synthetic utility of this compound lies in its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are foundational in the construction of more complex pharmaceutical intermediates.
Nucleophilic Substitution Reactions
The bromine atom on the cyclohexane ring is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, azides, thiols, and other functional groups. The choice of solvent and reaction conditions is critical to control the reaction outcome and minimize side reactions such as elimination.
Protocol 1: Synthesis of a Secondary Amine via Nucleophilic Substitution
This protocol details a representative procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask purged with argon, add this compound and acetonitrile.
-
Add potassium carbonate and the primary amine to the stirred solution.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents potential oxidation of the amine starting material and other reaction components.
-
Potassium Carbonate: Acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for this transformation.
-
Excess Amine: Using a slight excess of the nucleophile helps to ensure complete consumption of the starting bromide.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This compound is an excellent substrate for these transformations, enabling the connection of the cyclohexyl core to a wide array of aromatic and heteroaromatic systems.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Biaryl Intermediate
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Add the degassed toluene and water solvent mixture.
-
Heat the reaction mixture to 100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Causality and Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the catalytic cycle.[6]
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A two-phase solvent system like toluene/water is often used to facilitate the dissolution of both the organic and inorganic reaction components.[6]
-
Degassing: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.[6]
Workflow Visualization
Caption: Synthetic pathways utilizing this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound and its downstream intermediates is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[7] A comprehensive quality control strategy should be implemented, including in-process controls and final product testing.[7]
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities.[7] |
| Gas Chromatography (GC) | To analyze for residual solvents.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry. |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. |
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[8]
-
Respiratory Protection: Work in a well-ventilated fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is recommended.[8]
Spill and Disposal Procedures:
-
Spills: In case of a spill, evacuate the area and wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[10]
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its well-defined reactivity and stereochemistry, coupled with the reliable Boc protecting group, provide a robust platform for the construction of complex molecules containing the 4-aminocyclohexyl moiety. By understanding the underlying principles of its reactions and adhering to stringent safety and quality control measures, researchers can effectively leverage this versatile building block to accelerate the development of new and innovative medicines.
References
-
Chalyk, T. N., & Rusanov, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1247. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8744. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-9. [Link]
-
PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]
-
PubMed. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. European Journal of Medicinal Chemistry, 103, 46-56. [Link]
-
Pearson. (2024). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
Sources
- 1. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. fishersci.com [fishersci.com]
- 3. 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 4. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Application of tert-Butyl (4-bromocyclohexyl)carbamate in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Agrochemical Design
In the continuous effort to develop novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic use of versatile chemical building blocks is paramount.[1] tert-Butyl (4-bromocyclohexyl)carbamate emerges as a highly valuable intermediate for the synthesis of complex molecular architectures in the agrochemical sector. Its unique bifunctional nature, featuring a readily displaceable bromide and a protected amine, allows for sequential and controlled chemical modifications. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions while being easily removable under mild acidic conditions.[2][3] This attribute is crucial in multi-step syntheses, preventing unwanted side reactions and enabling high-yielding, clean transformations.[4]
The cyclohexane scaffold is a prevalent motif in a variety of bioactive molecules, including fungicides, herbicides, and insecticides.[5][6][7] The introduction of substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its performance as an agrochemical. This document provides a detailed exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols for key chemical transformations.
Core Applications in Agrochemical Scaffolds
The primary utility of this compound lies in its ability to serve as a precursor for two major classes of agrochemical scaffolds: substituted N-cyclohexyl derivatives and spiropiperidine-containing compounds.
Synthesis of Substituted N-Aryl and N-Heteroaryl Cyclohexylamine Derivatives
Many modern fungicides and herbicides feature an N-aryl or N-heteroaryl aminocyclohexane core.[5][8] The synthesis of these compounds can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The bromo-substituent on the cyclohexane ring of the title compound serves as an excellent handle for this transformation.
The general synthetic strategy involves the coupling of this compound with a desired aromatic or heteroaromatic amine. The Boc-protecting group ensures that the secondary amine on the cyclohexane ring does not interfere with the coupling reaction. Subsequent deprotection of the Boc group under acidic conditions reveals the free amine, which can then be further functionalized if required.[9][10]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-(4-aminocyclohexyl) Derivatives
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound. The reaction couples the bromocyclohexane with an aromatic amine, a key step in the synthesis of various potential agrochemicals.[11][12]
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 292.21 | 1.0 | 1.0 |
| Arylamine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (292 mg, 1.0 mmol), the desired arylamine (1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.
Synthesis of Biaryl-Substituted Cyclohexylamine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[13][14][15] In the context of agrochemical synthesis, this reaction can be used to couple this compound with various aryl or heteroaryl boronic acids or esters. This introduces a biaryl motif, which is present in a number of commercial pesticides.[16]
Reaction Scheme:
A representative Suzuki-Miyaura coupling workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 292.21 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (292 mg, 1.0 mmol) and the arylboronic acid (1.5 mmol) in toluene (8 mL).
-
Add an aqueous solution of potassium carbonate (276 mg, 2.0 mmol in 2 mL of water).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Synthesis of Spiropiperidine Scaffolds
Spiropiperidines are an important class of compounds in medicinal and agrochemical research due to their rigid three-dimensional structures.[17][18][19] this compound can be a key starting material for the synthesis of certain spiropiperidine derivatives. A potential synthetic route involves an intramolecular cyclization following the introduction of a suitable nucleophilic side chain.
Protocol 2: Boc Deprotection
The removal of the Boc protecting group is a critical step to liberate the amine for further functionalization or to yield the final active compound.[20][21]
Reaction Scheme:
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 5. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Novel Pesticide Candidates Inspired by Natural Neolignan: Preparation and Insecticidal Investigation of Honokiol Analogs Containing 2-Aminobenzoxazole-Fused Core Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging tert-Butyl (4-bromocyclohexyl)carbamate as a Versatile Precursor in Modern Drug Discovery
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate landscape of medicinal chemistry, the efficiency and elegance of a synthetic route often hinge on the strategic selection of starting materials. tert-Butyl (4-bromocyclohexyl)carbamate has emerged as a cornerstone building block for its intrinsic bifunctionality, offering chemists a powerful tool for the systematic construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, grounded in mechanistic rationale and supported by detailed, field-proven protocols.
The molecule's utility is rooted in two key structural features:
-
A Brominated Cyclohexane Core: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the connection of the cyclohexane scaffold to a wide array of aromatic, heteroaromatic, or vinyl moieties.
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality.[1] Its stability to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, allows for selective chemistry to be performed at the bromine position without interference.[1] Crucially, the Boc group can be removed under mild acidic conditions, unmasking a primary amine ready for subsequent functionalization via amidation, reductive amination, or sulfonylation.[2][3]
This orthogonal reactivity makes this compound an ideal precursor for constructing molecules containing the 4-aminocyclohexyl motif, a recognized "privileged scaffold" in drug discovery.[4][5] This scaffold is prevalent in numerous bioactive agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and Proteolysis Targeting Chimeras (PROTACs), where it often serves as a non-planar, rigid linker that can improve pharmacokinetic properties by reducing metabolic liability and increasing cell permeability.[6][7]
This document will detail the core properties of this reagent, present validated protocols for its key transformations, and discuss its strategic implementation in drug discovery campaigns.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.
| Property | Value |
| Molecular Formula | C₁₁H₂₀BrNO₂ |
| Molecular Weight | 278.19 g/mol |
| CAS Number | 1353963-71-9[8] |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, chloroform, THF, and alcohols.[9] |
| Storage | Store in a cool, dry place, sealed in dry, 2-8°C.[10] |
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
The Core Synthetic Strategy: Orthogonal Reactivity
The primary strategic advantage of this compound is the ability to perform sequential, orthogonal chemical modifications at two distinct sites. This dual reactivity is the cornerstone of its utility in building complex molecules efficiently.
Diagram 1: Orthogonal reactivity pathways for the precursor.
This diagram illustrates the two primary synthetic routes. Pathway A leverages the C-Br bond for coupling reactions while the amine is protected. Pathway B involves deprotection of the amine first, allowing for its modification while the C-Br bond remains available for a subsequent coupling step. This flexibility is invaluable for convergent synthesis strategies.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the two most common transformations of this precursor.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To demonstrate the formation of a C-C bond by coupling the cyclohexane scaffold with an arylboronic acid. This is a foundational step for creating biaryl-like structures common in pharmaceuticals.[11]
Causality & Rationale: The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[12] The use of a palladium catalyst with a suitable phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Diagram 2: Experimental workflow for the Suzuki-Miyaura coupling.
Experimental Procedure:
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)[12]
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Add the degassed toluene and water via cannula.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes).
-
Combine fractions containing the desired product and concentrate to yield the N-Boc protected 4-arylcyclohexylamine.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Boc-Deprotection and Subsequent Amide Coupling
Objective: To remove the Boc protecting group to reveal the primary amine and then form a new amide bond, a critical transformation in the synthesis of many drug candidates.
Causality & Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard reagent for Boc deprotection.[2][13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3] The resulting amine salt is then typically coupled with a carboxylic acid using a peptide coupling reagent like HATU, which activates the acid for efficient nucleophilic attack by the amine.
Diagram 3: Workflow for Boc-deprotection followed by amide coupling.
Experimental Procedure:
Part A: Boc Deprotection
-
Materials & Reagents:
-
N-Boc protected substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (approx. 0.1-0.2 M).
-
To the stirred solution, add TFA (typically 25-50% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the amine TFA salt, which can often be used directly in the next step.
-
Part B: Amide Coupling
-
Materials & Reagents:
-
Amine TFA salt (from Part A, 1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amine TFA salt and the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5 minutes. The base is crucial to neutralize the TFA salt and facilitate the coupling.
-
Add HATU in one portion to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Strategic Applications in Drug Discovery Programs
The 4-aminocyclohexyl scaffold, readily accessible from this compound, is a powerful component in the medicinal chemist's toolbox. Its non-planar, saturated nature provides an excellent way to escape "flatland" - the over-reliance on aromatic rings in drug design - thereby improving solubility, metabolic stability, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Therapeutic Target Class | Role of the 4-Aminocyclohexyl Scaffold | Example Application Context |
| Kinase Inhibitors | Serves as a rigid, non-aromatic linker to connect different pharmacophoric elements, such as a hinge-binding motif and a solvent-front interacting group. | The scaffold can be used to orient functional groups precisely within the ATP-binding pocket, enhancing potency and selectivity.[14] |
| GPCR Modulators | Acts as a central scaffold to project substituents into different binding sub-pockets, often mimicking the orientation of ligands like amino acids or biogenic amines. | Used in the synthesis of allosteric modulators where specific 3D geometry is critical for activity.[15][16] |
| PROTACs | Functions as a component of the linker connecting the warhead (ligand for the target protein) and the E3 ligase ligand. | The cyclohexane ring provides conformational rigidity to the linker, which can be critical for achieving an effective ternary complex formation.[6][7] |
| Enzyme Inhibitors | The amine can act as a key hydrogen-bonding donor or be functionalized to interact with specific residues in an enzyme's active site. | Can be used as a bioisosteric replacement for more labile or less synthetically tractable groups.[17] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic precursor that enables efficient and modular synthesis of complex molecules. Its orthogonal reactive sites—the bromine atom for cross-coupling and the protected amine for subsequent functionalization—provide a logical and powerful platform for library synthesis and lead optimization in drug discovery. The protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in the pursuit of novel therapeutics.
References
-
Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org-synth.org. [Link]
-
PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
J&K Scientific LLC. (2023). BOC Protection and Deprotection. [Link]
-
Galyakberova, E., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. [Link]
-
Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Org-synth.org. [Link]
-
Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Sap M. et al. (2013). Direct catalytic cross-coupling of organolithium compounds. The University of Groningen research portal. [Link]
-
NIST. (n.d.). tert-Butyl carbamate. [Link]
-
BioSolveIT. (n.d.). Scaffold-Based Drug Design. [Link]
-
ResearchGate. (n.d.). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. [Link]
-
Patchett, A. A., & Nargund, R. P. (2000). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central. [Link]
-
Caldeira, J., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 2. [Link]
-
ResearchGate. (n.d.). Positive Allosteric Modulators for γ-Aminobutyric Acid B Receptors Open New Routes for the Development of Drugs. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 10. 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
scale-up synthesis using tert-Butyl (4-bromocyclohexyl)carbamate
An In-Depth Technical Guide to the Scale-Up Synthesis of tert-Butyl (4-bromocyclohexyl)carbamate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. This compound serves as a critical bifunctional building block, ingeniously combining a protected amine with a reactive bromide on a cyclohexane scaffold. This structure is of significant interest to medicinal chemists, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the cyclohexyl ring acts as a rigid linker connecting a target protein binder to an E3 ligase ligand.[1] The tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the amine, while the bromo-substituent offers a versatile handle for subsequent cross-coupling reactions or nucleophilic substitutions.
Transitioning the synthesis of this key intermediate from the laboratory bench to a kilogram scale introduces significant challenges. These include ensuring process safety when handling large quantities of reactive chemicals, maintaining batch-to-batch consistency, and developing robust purification strategies that are both efficient and economically viable. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, grounded in chemical principles and validated safety procedures.
Part 1: Chemical Principles and Mechanistic Rationale
The synthesis of this compound is fundamentally a protection reaction of the primary amine of 4-bromocyclohexylamine. The choice of the Boc group is strategic; it is stable to a wide range of nucleophilic and basic conditions, yet can be cleanly removed under acidic conditions, a characteristic that is essential for multi-step synthetic campaigns.[2]
The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). The presence of a base is crucial to deprotonate the resulting ammonium species, driving the reaction to completion and neutralizing the acidic byproducts.
dot
Figure 1: General mechanism for Boc-protection of an amine.
Part 2: Process Safety and Hazard Management
A scale-up campaign's success is contingent upon a rigorous safety-first culture. The reagents used in this synthesis present manageable but significant hazards that must be respected.
Hazard Analysis of Key Reagents:
| Reagent | Key Hazards |
| 4-Bromocyclohexylamine | Corrosive, causes skin and eye burns. Toxic if inhaled or swallowed. |
| Di-tert-butyl dicarbonate (Boc₂O) | Flammable solid, fatal if inhaled, causes severe skin and eye damage, may cause allergic skin reaction or respiratory irritation.[3][4] |
| Triethylamine (TEA) | Flammable liquid and vapor. Toxic if inhaled. Corrosive. |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. |
Safety Operating Procedures (SOPs):
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions. Ensure emergency shower and eyewash stations are unobstructed and have been recently tested.
-
Personal Protective Equipment (PPE): At a minimum, operators must wear:
-
Flame-resistant lab coat.
-
Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Chemical splash goggles and a full-face shield, especially during reagent transfer and quenching steps.
-
-
Spill & Emergency Response:
-
Boc₂O Spill: Do not create dust. Gently cover with an inert absorbent material (e.g., vermiculite). Scoop into a designated waste container.[6]
-
Bromine-Containing Compounds: Have a spill kit containing sodium thiosulfate solution readily available to neutralize any spills.[7]
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For inhalation, move the individual to fresh air and seek immediate medical attention.
-
Part 3: Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary based on available equipment and specific batch requirements.
Materials and Equipment:
-
Chemicals:
-
4-Bromocyclohexylamine hydrochloride (or free base), (approx. 1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O), (1.1 eq)
-
Triethylamine (TEA), (2.2 eq if starting from hydrochloride salt; 1.2 eq for free base)
-
Dichloromethane (DCM), reaction solvent
-
1M Hydrochloric Acid (HCl), for workup
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, for workup
-
Brine (saturated NaCl solution), for workup
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), for drying
-
Hexanes, for recrystallization
-
-
Equipment:
-
5 L, 4-necked round-bottom flask (reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital temperature probe
-
500 mL pressure-equalizing dropping funnel
-
Heating/cooling mantle or water bath
-
Large separatory funnel (5 L)
-
Rotary evaporator with a suitably sized flask
-
Büchner funnel and filtration flask
-
dot
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. aksci.com [aksci.com]
- 7. Safety [chemedx.org]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with tert-Butyl (4-bromocyclohexyl)carbamate
Introduction: Welcome to the technical support center for tert-Butyl (4-bromocyclohexyl)carbamate. This versatile bifunctional molecule is a crucial building block in medicinal chemistry and drug development, frequently used to introduce a protected aminocyclohexyl moiety. However, its reactivity profile, dominated by a secondary bromide on a cyclohexane scaffold, presents a classic challenge in synthetic chemistry: the competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways. Furthermore, the stability of the tert-butoxycarbonyl (Boc) protecting group under various reaction conditions is a critical consideration.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice, helping you to anticipate, diagnose, and resolve common side reactions encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered when working with this compound.
Q1: My primary goal is nucleophilic substitution, but I'm getting a significant amount of an alkene byproduct, tert-butyl (cyclohex-3-en-1-yl)carbamate. How can I favor substitution?
A: This is the most common challenge and arises from the competition between substitution (your desired reaction) and elimination (the side reaction). As a secondary halide, this substrate is highly susceptible to both pathways.[1][2][3] To favor substitution, particularly the SN2 pathway which minimizes rearrangement and is generally more predictable, you should focus on three key parameters: the nucleophile, the solvent, and the temperature.
-
Nucleophile Choice: Use a nucleophile that is weakly basic. Strong, bulky bases (e.g., potassium tert-butoxide) will strongly favor elimination.[3] Good nucleophiles that are weak bases, such as azide (N₃⁻), cyanide (CN⁻), or thiols (RS⁻), are ideal for promoting substitution.
-
Solvent: Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity and favoring the SN2 pathway. Protic solvents (like ethanol or water) can promote competing SN1 and E1 pathways.
-
Temperature: Keep the reaction temperature as low as reasonably possible. Elimination reactions have a higher activation energy than substitution reactions and are favored by heat due to a greater positive entropy change.[4]
Q2: I'm seeing a byproduct that has lost the Boc group. Why is it being cleaved and how can I prevent this?
A: The Boc protecting group is notoriously labile under acidic conditions.[5][6][7] The appearance of 4-bromocyclohexanamine or its derivatives in your reaction mixture is a clear sign of inadvertent deprotection. The source of acid can sometimes be subtle:
-
Reagents: Some reagents may be acidic or contain acidic impurities.
-
In situ Generation: In reactions with halide nucleophiles, the reaction itself can be in equilibrium, generating small amounts of HBr, which is a strong acid.
-
Workup: Using acidic conditions (e.g., an HCl wash) during workup will cleave the Boc group.[7]
To prevent this, ensure your reaction is run under neutral or basic conditions. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, can be an effective strategy to scavenge any trace amounts of acid that may be present or generated during the reaction.[8]
Q3: My reaction with a primary amine is giving a complex mixture of products, including a higher molecular weight species. What is happening?
A: You are likely observing over-alkylation. Your desired product, a secondary amine, is still nucleophilic and can react with a second molecule of the starting material, this compound, to form a tertiary amine byproduct. To minimize this, use a large excess of the primary amine nucleophile (e.g., 5-10 equivalents). This ensures that a molecule of the electrophile is statistically more likely to encounter the primary amine starting material rather than the secondary amine product.
Section 2: In-Depth Troubleshooting Guides
2.1 The Substitution vs. Elimination Dilemma
The choice of reagents and conditions directly dictates the major reaction pathway. Understanding the underlying mechanisms is key to controlling the outcome. As a secondary halide, all four pathways (SN1, SN2, E1, E2) are possible.
The following diagram illustrates the decision-making process for controlling the reaction outcome.
Caption: Decision workflow for controlling reaction pathways.
-
Problem: The major product isolated is tert-butyl (cyclohex-3-en-1-yl)carbamate.
-
Root Cause: The reaction conditions are favoring the E2 elimination pathway. This is typically caused by using a nucleophile that is also a strong base (like hydroxide or alkoxides) and/or running the reaction at elevated temperatures.[9][10][11]
-
Mechanism Insight (E2): The E2 reaction is a concerted, single-step process that requires a specific geometric arrangement: the beta-hydrogen and the bromine leaving group must be anti-periplanar (180° apart).[12] In a cyclohexane chair conformation, this means both groups must be in axial positions. The cis isomer of the starting material can more readily achieve this conformation, making it more prone to E2 elimination than the trans isomer.[12]
Note: The DOT language has limitations in rendering complex chemical structures and curved arrows for mechanisms. A visual representation would show a base abstracting an axial proton, with the C-H bond electrons forming the double bond and simultaneously ejecting the axial bromide. Caption: E2 elimination requires an anti-periplanar (diaxial) arrangement.
-
Corrective Actions:
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Causality |
| Nucleophile/Base | High nucleophilicity, low basicity (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻) | Low nucleophilicity, high basicity (e.g., t-BuOK, DBU) | Strong bases are effective at abstracting the beta-proton required for elimination.[3] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Less Polar / Protic (Ethanol, t-Butanol) | Aprotic solvents enhance nucleophilicity by not solvating the anion, favoring SN2. |
| Temperature | Low to moderate (0 °C to RT) | Elevated (Reflux) | Elimination has a higher activation energy and is entropically favored, thus benefits more from increased temperature.[4] |
| Steric Hindrance | Unhindered Nucleophile | Sterically hindered base (e.g., t-BuOK) | Bulky reagents act as bases rather than nucleophiles as they cannot easily access the electrophilic carbon. |
This protocol for the synthesis of tert-butyl (4-azidocyclohexyl)carbamate is optimized to favor the SN2 pathway.
-
Reagent Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (approx. 0.2 M concentration) in a flame-dried, argon-purged flask.
-
Nucleophile Addition: Add 1.5 eq of sodium azide (NaN₃). Causality: A slight excess of the nucleophile ensures the reaction goes to completion via Le Châtelier's principle.
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C). Causality: Avoiding heat is critical to disfavor the competing E2 elimination pathway.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by pouring it into cold water. Extract the aqueous phase with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove DMF and excess salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
2.2 Instability of the Boc Protecting Group
-
Problem: The presence of 4-bromocyclohexanamine or a product derived from it is detected.
-
Root Cause: The reaction or workup conditions are acidic, causing cleavage of the Boc group.[5][7]
-
Mechanism Insight (Boc Deprotection): The acid-catalyzed deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This cation can then be quenched or undergo elimination to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and CO₂.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Corrective Actions:
-
Reagent Purity: Ensure all reagents are free from acidic impurities.
-
Acid Scavenger: Add 0.1-0.2 equivalents of a non-nucleophilic base like DIPEA to the reaction mixture. This will neutralize any trace acid without interfering with the primary reaction.
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent the formation of HBr from reactions with trace water.
-
Neutral Workup: During workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid before final washing and concentration. Avoid any washes with HCl, NH₄Cl, or other acidic solutions.
-
Section 3: Summary & Quick Reference
| Observed Problem | Common Byproduct | Likely Cause(s) | Recommended Solution(s) |
| Low yield of desired substitution product | tert-butyl (cyclohex-3-en-1-yl)carbamate | Reaction temperature is too high; Nucleophile is too basic (e.g., -OH, -OR); Protic solvent used. | Lower reaction temperature; Use a non-basic, strong nucleophile (N₃⁻, CN⁻); Switch to a polar aprotic solvent (DMF, DMSO). |
| Unwanted amine byproduct detected | 4-bromocyclohexanamine | Acidic contaminants in reagents or solvent; In situ generation of HBr; Acidic workup conditions. | Add an acid scavenger (DIPEA); Use anhydrous conditions; Perform a basic or neutral workup (NaHCO₃ wash). |
| Reaction stalls or is very slow | Unreacted starting material | Nucleophile is too weak; Reaction temperature is too low; One stereoisomer is unreactive. | Increase temperature cautiously (balancing against elimination); Use a stronger nucleophile; Increase reaction time. |
| Higher MW byproduct in amine reactions | Dimerized product (tertiary amine) | The secondary amine product is reacting with the starting material. | Use a large excess (5-10 eq.) of the primary amine nucleophile. |
References
- Pearson Education. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh... Study Prep.
-
Saari, W. S., Schwering, J. E., Lyle, P. A., Smith, S. J., & Engelhardt, E. L. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97–101. Retrieved from [Link]
- PrepMate. (n.d.). Describe the preparation and reactions of bromo cyclohexane in organic synthesis.
- Pearson Education. (n.d.). Using bromocyclohexane as a starting material, how could you synt...
- BenchChem. (2025). Application Notes & Protocols: Nucleophilic Substitution Reactions of 1-Bromo-4-(propan-2-yl)cyclohexane.
- BenchChem. (2025). Application Notes and Protocols: Elimination Reactions of 1-bromo-4-(propan-2-yl)cyclohexane.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
Brainly.in. (2020). 1, 2-Dibromocyclohexane on dehydrobromination gives : (d) None of these. Retrieved from [Link]
- Pearson Education. (n.d.). For each synthesis, start with bromocyclohexane and predict the p...
- Pearson Education. (2023). If bromocyclohexane were converted into cyclohexene, what kind of reaction would that be?
- Unknown. (n.d.). TOPIC 7. ELIMINATION REACTIONS.
- Linfield College Department of Chemistry. (n.d.). 10. E2 Reaction: Formation of cyclohexene from bromocyclohexane.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2023). Dehydrohalogenation of 1-bromocyclohexane with KOH and heat. Retrieved from [Link]
Sources
- 1. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 2. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]
- 3. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 4. reddit.com [reddit.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
- 10. If bromocyclohexane were converted into cyclohexene, what kind of... | Study Prep in Pearson+ [pearson.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Challenges with tert-Butyl (4-bromocyclohexyl)carbamate
Welcome to the technical support center for tert-Butyl (4-bromocyclohexyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in reactions involving this sterically demanding substrate. As application scientists, we understand that theoretical knowledge must be paired with practical, field-tested solutions. This resource provides in-depth troubleshooting guides and FAQs to help you overcome common hurdles and optimize your synthetic outcomes.
Part 1: Foundational Concepts - Understanding the Steric Environment
Before troubleshooting, it's crucial to understand the inherent structural challenges of this compound. The difficulties in its reactions stem from a combination of conformational and substituent effects.
FAQ 1: What are the primary sources of steric hindrance in this molecule?
The steric bulk of this compound arises from three key features:
-
The Cyclohexane Ring Conformation: Cyclohexane exists in a stable chair conformation to minimize angle and eclipsing strain.[1] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial substituents are generally more stable.[2] The bulky tert-butoxycarbonyl (Boc) group will strongly prefer an equatorial position, which can influence the preferred position of the bromine atom in the cis/trans isomers.
-
The Bulky tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is one of the most common amine protecting groups but is also exceptionally large.[3][4] Its size can physically block incoming reagents from accessing nearby reaction centers.
-
Cis/Trans Isomerism: The spatial relationship between the bromo and the carbamate substituents is critical. In the trans isomer, both groups can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one group must be axial, creating unfavorable 1,3-diaxial interactions with axial hydrogens, which increases steric crowding on one face of the ring.[5][6] This isomeric identity profoundly impacts reactivity.[7]
Part 2: Troubleshooting Nucleophilic Substitution (Sₙ2) Reactions
Sₙ2 reactions are notoriously sensitive to steric hindrance due to the requirement for a backside attack on the carbon-leaving group bond.[8]
FAQ 2: My Sₙ2 reaction is extremely slow or results primarily in elimination byproducts. What is happening?
This is a classic symptom of severe steric hindrance. The bulky cyclohexane ring, especially with the large Boc-protected amine, shields the electrophilic carbon (C-Br). This makes it difficult for the nucleophile to achieve the necessary collinear, backside approach for substitution.
-
Causality: The high activation energy required for the nucleophile to bypass the steric shields makes the Sₙ2 pathway kinetically unfavorable. Instead, if the nucleophile is also a strong base (e.g., alkoxides), it may abstract a proton from an adjacent carbon, leading to an E2 elimination reaction, which is often a competing pathway.
Troubleshooting Guide: Optimizing Sₙ2 Reactions
If you're observing low yields in your Sₙ2 reaction, follow this logical workflow to diagnose and solve the issue.
Caption: Logical workflow for troubleshooting low Sₙ2 reaction yields.
Data Summary: Recommended Sₙ2 Parameter Adjustments
| Parameter | Standard Conditions | Recommended for Hindered Substrate | Rationale |
| Isomer | Mixture or cis | trans-tert-Butyl (4-bromocyclohexyl)carbamate | The equatorial bromine in the trans isomer is more sterically accessible for backside attack than the axial bromine in the cis isomer.[7] |
| Nucleophile | Bulky bases (e.g., KOtBu) | Small, non-basic nucleophiles (e.g., N₃⁻, CN⁻) | Minimizes steric repulsion and disfavors the competing E2 elimination pathway.[9] |
| Solvent | Protic (e.g., EtOH) | Polar Aprotic (e.g., DMF, DMSO) | Solvates the counter-ion but not the nucleophile, increasing its effective reactivity.[9] |
| Temperature | Room Temperature | 50-100 °C (monitor closely) | Provides sufficient energy to overcome the high activation barrier caused by steric hindrance. |
Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Buchwald-Hartwig amination and Suzuki coupling are powerful but can be impeded by sterically encumbered substrates. The challenge lies in enabling the bulky substrate to participate effectively in the catalytic cycle.
FAQ 3: My Buchwald-Hartwig amination is failing. The starting material is recovered, and I see some catalyst decomposition. Why?
This issue typically points to a stalled catalytic cycle. The two steps most sensitive to steric hindrance are:
-
Oxidative Addition: The bulky cyclohexane substrate struggles to approach and insert into the Pd(0) catalyst center. This is often the rate-limiting step.
-
Reductive Elimination: The final step, where the C-N bond is formed and the product is released, can also be slow if the groups around the palladium center are too crowded, preventing them from coming close enough to couple.[10][11]
Catalyst decomposition can occur when the cycle is slow, as the active Pd(0) species is more prone to side reactions or aggregation if it is not quickly consumed in the next productive step.
Visualizing the Challenge: The Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig cycle with key steric hindrance points.
FAQ 4: How can I successfully run a cross-coupling reaction with this substrate?
Success hinges on choosing a catalytic system specifically designed for hindered substrates. The key is to use ligands that are themselves bulky.
-
Causality (The "Bulky Ligand" Paradox): While seemingly counterintuitive, using a bulky phosphine ligand is the most effective strategy. These ligands are so large that they favor the formation of a highly reactive, monoligated "L-Pd(0)" species. This less-coordinated palladium center is more sterically accessible for the bulky substrate to approach during oxidative addition and promotes the final reductive elimination step.[10][11]
Data Summary: Recommended Catalytic Systems for Hindered Couplings
| Component | Standard Choice (for simple substrates) | Recommended for Hindered Substrate | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-formed catalysts (e.g., G3/G4 Palladacycles) | Ensures efficient and reliable generation of the active Pd(0) catalyst.[12] |
| Ligand | PPh₃, BINAP | Buchwald Ligands: SPhos, XPhos, RuPhosHartwig Ligands: Josiphos types | Bulky, electron-rich monophosphine ligands accelerate both oxidative addition and reductive elimination for hindered substrates.[10][11][13] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Stronger, non-coordinating bases are often required to facilitate the deprotonation of the amine without interfering with the catalyst.[13] |
| Solvent | DMF, Acetonitrile | Toluene, Dioxane, THF, CPME | Aprotic, less-coordinating solvents are generally preferred for these catalyst systems. |
Part 4: Experimental Protocol Example
This section provides a starting-point protocol for a Buchwald-Hartwig amination reaction, incorporating the principles discussed above.
Protocol: Buchwald-Hartwig Amination of trans-tert-Butyl (4-bromocyclohexyl)carbamate with a Primary Amine
Disclaimer: This is a general protocol. Reaction times, temperatures, and loadings should be optimized for your specific amine coupling partner. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
trans-tert-Butyl (4-bromocyclohexyl)carbamate (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under inert atmosphere, add trans-tert-Butyl (4-bromocyclohexyl)carbamate, the primary amine, and Sodium tert-butoxide.
-
Add the XPhos Pd G3 precatalyst.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times for hindered substrates can range from 12 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
"Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF. ResearchGate. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. NIH National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. NIH National Center for Biotechnology Information. [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]
-
Out of cis-4-tert-butylcuclohexyl bromide and trans - Filo. Filo. [Link]
-
Consider the following reaction: Cyclohexyl Bromide with Tert-... | Filo. Filo. [Link]
-
tBuOK-triggered bond formation reactions. NIH National Center for Biotechnology Information. [Link]
-
Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. ACS Publications. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. ACS Publications. [Link]
-
4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. [Link]
-
Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. NIH National Center for Biotechnology Information. [Link]
-
CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe. Online Chemistry Study Material. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
What is the protection of BOC in organic synthesis processes? - Quora. Quora. [Link]
-
Electrophilic catalysis in nucleophilic substitution and elimination. Part I. Kinetics and mechanism of reaction of tert.-butyl bromide with alcohols, phenols, and carboxylic acids in nitromethane. Royal Society of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Out of cis-4-tert-butylcuclohexyl bromide and trans -4-tert-butylcyclohex.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Catalyst Selection for Efficient Coupling with tert-Butyl (4-bromocyclohexyl)carbamate: A Technical Support Center
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with tert-butyl (4-bromocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this challenging substrate. As a secondary alkyl bromide, this molecule presents unique hurdles compared to more common sp²-hybridized electrophiles, primarily due to slower oxidative addition and the competing side reaction of β-hydride elimination. The presence of the sterically demanding tert-butoxycarbonyl (Boc) protecting group and the cyclohexane ring further complicates catalyst and ligand selection.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, ensuring you can design and execute your experiments with a higher probability of success.
Core Concepts: The Challenge of Secondary Alkyl Halides
Before diving into specific reaction types, it's crucial to understand the primary obstacles. The C(sp³)–Br bond of this compound is generally less reactive in oxidative addition to a Pd(0) center than an aryl or vinyl bromide. Once the oxidative addition occurs, the resulting alkyl-palladium(II) intermediate can readily undergo β-hydride elimination, a process that leads to the formation of an alkene byproduct and catalyst decomposition, ultimately reducing the yield of the desired coupled product.
The key to success lies in selecting a catalytic system that promotes rapid oxidative addition and subsequent transmetalation/reductive elimination, while kinetically disfavoring β-hydride elimination. This is typically achieved through the careful selection of ligands that are both bulky and electron-rich.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. However, coupling secondary alkyl halides like this compound requires specialized catalytic systems to overcome the inherent challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion is a common issue and can often be traced back to the catalyst system's inability to efficiently activate the secondary alkyl bromide.
-
Suboptimal Catalyst/Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. You require a system designed for C(sp³)-X activation. Both palladium and nickel catalysts have shown efficacy. For palladium, bulky, electron-rich phosphine ligands are essential.[1] For nickel-based systems, diamine or bipyridine-type ligands are often employed.[2]
-
Base Incompatibility: The base plays a critical role in activating the boronic acid for transmetalation.[3] If the base is too weak or poorly soluble, this step can become rate-limiting. Strong bases like potassium tert-butoxide (KOtBu) are often required for these challenging couplings.[2]
-
Protodeboronation: Your boronic acid may be decomposing before it has a chance to couple. This is often caused by excess water or an inappropriate base. Consider using anhydrous conditions or switching to a more stable boronic ester (e.g., a pinacol ester).[4]
Q2: I'm observing a significant amount of a byproduct that appears to be a cyclohexene derivative. What is this and how can I prevent it?
A2: This is almost certainly the product of β-hydride elimination. This occurs when a hydrogen atom on the carbon adjacent to the palladium-bound carbon is eliminated, forming a Pd-H species and an alkene. To minimize this:
-
Increase Ligand Bulk: Use ligands with very large steric profiles, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][5] The steric hindrance around the palladium center can disfavor the conformation required for β-hydride elimination.
-
Lower Reaction Temperature: While this may slow down the overall reaction rate, it can disproportionately slow the rate of β-hydride elimination compared to the desired reductive elimination.
-
Switch to a Nickel Catalyst: Nickel-catalyzed systems can sometimes offer different reactivity profiles and may be less prone to this side reaction under specific conditions.[6]
Q3: Which catalyst system should I start with for coupling with an arylboronic acid?
A3: A robust starting point for this specific substrate would be a palladium-based system with a bulky, electron-donating phosphine ligand. While direct literature for this exact substrate is sparse, a successful Suzuki coupling has been reported for the analogous tert-butyl bis(4-bromophenyl)carbamate, providing a strong precedent.[2] Alternatively, nickel catalysis with a diamine ligand has proven effective for coupling bromocyclohexane.[7]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Metal | Ligand Type | Recommended Ligands | Base | Solvent | Temp (°C) | Key Considerations & References |
| System 1 (Palladium) | Pd | Bulky Monodentate Phosphine | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Proven effective for challenging aryl bromides and can be adapted. Based on principles for Boc-protected substrates.[2] |
| System 2 (Nickel) | Ni | 1,2-Diamine | NiCl₂·glyme / trans-N,N'-Dimethyl-1,2-cyclohexanediamine | KOtBu | Dioxane, THF | RT - 60 | Highly effective for secondary alkyl bromides, including bromocyclohexane.[2][7] |
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: The following protocol is adapted from a procedure for a structurally related Boc-protected aryl bromide and may require optimization for this compound.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Coupling with a secondary alkyl bromide is challenging but achievable with the correct choice of catalyst, ligand, and base.[8][9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to couple an aniline derivative with this compound and observing very low yield. What should I investigate first?
A1: The most critical parameter in a Buchwald-Hartwig amination is the ligand.[10]
-
Ligand Choice: For coupling secondary alkyl bromides, highly hindered and electron-rich dialkylbiaryl phosphine ligands are required. Ligands such as RuPhos or BrettPhos are excellent starting points.[11] Traditional ligands like PPh₃ or even BINAP are unlikely to be effective.
-
Base Strength: A strong, non-nucleophilic base is essential to deprotonate the amine or the amine-palladium complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[11] Weaker bases like K₂CO₃ are generally insufficient.
-
Catalyst Precursor: Using a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more reproducible results than generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃ in situ.[12]
Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (where the bromine is replaced by hydrogen). How can I suppress this?
A2: Hydrodehalogenation is a common side reaction. It can arise from β-hydride elimination followed by reductive elimination of H-Br, or from other catalyst decomposition pathways.
-
Optimize Ligand-to-Metal Ratio: Sometimes, using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monoligated systems) can help stabilize the catalyst and prevent decomposition pathways that lead to hydrodehalogenation.
-
Screen Different Bases: While a strong base is needed, the cation can also play a role. In some cases, switching from NaOtBu to K₃PO₄ (a weaker but effective base with certain ligand systems) or LHMDS can alter the reaction pathway and reduce side products.
-
Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and promote side reactions. Ensure your solvent and reagents are thoroughly dried.
Catalyst Selection and Troubleshooting Workflow
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Illustrative Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling
Disclaimer: This protocol is adapted from literature procedures for the nickel-catalyzed Sonogashira coupling of secondary alkyl bromides and will likely require optimization.
-
Reaction Setup: In a glovebox, add Ni(acac)₂ (5 mol%), the PyBox ligand (e.g., (S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, 6 mol%), and a strong base such as K₃PO₄ (2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed THF or DMA (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath at 80 °C for 24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the general workup and purification procedure described in the Suzuki-Miyaura protocol.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Michon, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Zaitsev, V. G., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(4), M1020. [Link]
-
Schoenebeck, F., & Hartwig, J. F. (2014). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 136(45), 15829-15832. [Link]
-
Daugulis, O., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 76(11), 4375-4388. [Link]
-
Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Dai, C., & Fu, G. C. (2006). The First Suzuki Cross-Couplings of Unactivated Tertiary Alkyl Halides. Journal of the American Chemical Society, 128(13), 4594–4595. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. N-Boc-Amides in Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of base and solvent for tert-Butyl (4-bromocyclohexyl)carbamate couplings
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center offers in-depth troubleshooting guides and FAQs for optimizing palladium-catalyzed cross-coupling reactions with tert-Butyl (4-bromocyclohexyl)carbamate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to overcome common experimental challenges.
Introduction to Coupling this compound
This compound is a valuable building block, featuring a secondary alkyl bromide on a cyclohexane scaffold. This structure presents unique challenges in palladium-catalyzed cross-coupling reactions compared to simpler aryl halides. Key considerations include:
-
Steric Hindrance: The bulky cyclohexane ring can impede the oxidative addition step, often the rate-limiting step in the catalytic cycle. This necessitates the careful selection of bulky, electron-rich ligands to promote catalyst activity.
-
β-Hydride Elimination: As a secondary alkyl halide, β-hydride elimination is a significant competing pathway that can lead to the formation of cyclohexene byproducts and reduce the yield of the desired coupled product.
-
Substrate Stability: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be sensitive to very strong bases or high temperatures, potentially leading to deprotection or other side reactions.
This guide provides structured advice for navigating these challenges in three common cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. When coupling this compound, the primary challenge is to achieve efficient coupling while minimizing side reactions like β-hydride elimination and protodeboronation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is resulting in low or no product yield. What are the likely causes?
Answer: Low yields with this sterically hindered substrate are a common issue. The root causes can be broken down into several key areas:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the C-Br bond due to steric hindrance. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The choice of ligand is critical here; bulky, electron-rich phosphine ligands are often required to accelerate this step.[1][2][3]
-
Dominant Side Reactions:
-
Protodeboronation: The boronic acid partner can be cleaved by the base and trace water, reducing its effective concentration.[1][4] This is especially problematic with heteroaryl or electron-rich boronic acids.[5]
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of the alkyl bromide can be promoted by the presence of oxygen.[4][6][7]
-
β-Hydride Elimination: This is a major competing pathway for secondary alkyl halides, leading to a cyclohexene byproduct. The choice of ligand and reaction conditions can influence the rate of reductive elimination versus β-hydride elimination.[1]
-
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical and can dramatically impact the outcome.[8][9][10][11] Poor solubility of the base or reactants can halt the reaction.[5][12]
-
Poor Reagent Quality: Degradation of the boronic acid, catalyst, or solvent can inhibit the reaction. Ensure solvents are anhydrous and properly degassed.[4][6]
Optimization Workflow for Low Yield
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving tert-Butyl (4-bromocyclohexyl)carbamate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl (4-bromocyclohexyl)carbamate. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of your reactions. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered in the laboratory.
Introduction: The Chemistry of this compound
This compound is a bifunctional synthetic intermediate. Its utility stems from two key features:
-
A Secondary Alkyl Bromide: This site is susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2][3][4] The choice of reagents and conditions dictates which pathway predominates.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[5][6][7] However, its primary vulnerability is its lability under acidic conditions, a critical consideration during reaction work-up.[8][9][10][11][12][13]
The success of any synthesis involving this reagent hinges on a carefully designed work-up procedure that isolates the desired product while preserving the integrity of the acid-sensitive Boc group.
Part 1: Frequently Asked Questions (FAQs) on Standard Work-up
This section addresses common questions regarding the general work-up procedure following a reaction with this compound.
Q1: What is a reliable, general-purpose work-up sequence for a nucleophilic substitution reaction?
A standard and effective work-up protocol involves quenching the reaction, performing a series of aqueous washes to remove impurities, and finally, isolating the crude product.
Core Rationale: The goal is to systematically remove unreacted reagents, catalysts, and water-soluble byproducts from the organic phase, where your typically non-polar product resides.
Step-by-Step General Protocol:
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species. Saturated NH₄Cl is a mild acidic salt solution and is particularly effective for quenching organometallic reagents without drastically lowering the pH.[14]
-
Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether), two distinct layers will form. Add more of the organic solvent if needed to ensure the product is fully dissolved.
-
Aqueous Washes:
-
Water Wash (x1): Wash the organic layer with deionized water to remove the bulk of water-soluble impurities like DMF or DMSO.[14]
-
Mild Base Wash (x1, Optional): Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step is crucial if your reaction was run under acidic conditions or if acidic byproducts were generated. It neutralizes the organic layer.
-
Brine Wash (x1): Wash with a saturated aqueous sodium chloride (brine) solution. This wash helps to remove residual water from the organic layer and aids in breaking up emulsions.[15]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. Be mindful of the bath temperature to avoid product degradation.[16]
Q2: How do I choose the right organic solvent for extraction?
The choice of solvent is critical for ensuring efficient extraction of your product while minimizing the dissolution of impurities.
Causality: The ideal solvent should have high solubility for your product, be immiscible with water, have a relatively low boiling point for easy removal, and be inert to your product.
| Solvent | Density (g/mL) | Polarity Index | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate (EtOAc) | 0.902 | 4.4 | 77.1 | Excellent general-purpose solvent. Less dense than water. Good for a wide range of polarities. |
| Dichloromethane (DCM) | 1.33 | 3.1 | 39.6 | Denser than water (forms the bottom layer). Can dissolve more polar compounds but may also pull more impurities. Can form emulsions. |
| Diethyl Ether (Et₂O) | 0.713 | 2.8 | 34.6 | Very non-polar and volatile. Less dense than water. Good for extracting non-polar compounds. High flammability. |
| tert-Butyl Methyl Ether (MTBE) | 0.740 | 2.5 | 55.2 | A good, less-volatile alternative to Diethyl Ether. Less prone to peroxide formation. |
Q3: How can I perform the work-up without cleaving the Boc protecting group?
Protecting the Boc group is the primary concern. Its removal is catalyzed by acid, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[9]
Key Principles for Boc Group Preservation:
-
Avoid Strong Acids: Do not use strong acids like concentrated HCl, H₂SO₄, or neat trifluoroacetic acid (TFA) in your work-up.[11][12]
-
Limit Exposure to Mild Acids: While brief washes with dilute aqueous acids (e.g., 0.1 N HCl) or saturated NH₄Cl are generally safe, prolonged contact should be avoided.[17] Always follow an acidic wash with a neutralizing NaHCO₃ wash.
-
Buffer Your Chromatography: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. If your product is particularly sensitive, you can neutralize the silica by preparing a slurry with ~1% triethylamine in your eluent system or use pre-treated neutral silica gel.
-
Monitor Temperature: Acid-catalyzed deprotection is accelerated by heat. Avoid high temperatures during rotary evaporation if any acidic residue is present.[18]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the work-up procedure.
Problem 1: An emulsion has formed during the liquid-liquid extraction.
Potential Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of insoluble, fine particulate matter at the interface.
-
High concentration of starting materials or byproducts acting as surfactants.
-
Use of dichloromethane (DCM) as the extraction solvent, which is prone to forming emulsions.
Recommended Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Introduce a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer often forces the separation.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: If a solid is present at the interface, filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.
-
Change Solvent: If emulsions are persistent, consider switching from DCM to a less problematic solvent like Ethyl Acetate for future extractions.
Problem 2: My final product is contaminated with unreacted starting material.
Potential Causes:
-
The reaction did not go to completion.
-
The starting material and product have very similar polarities, making separation by standard extraction difficult.
Recommended Solutions:
-
TLC Analysis First: Before beginning the work-up, run a Thin Layer Chromatography (TLC) to confirm the reaction's completion. If significant starting material remains, consider driving the reaction further if possible.
-
Chromatography: This is the most effective method for separating compounds with similar polarities.
-
Methodology: Perform flash column chromatography on silica gel.
-
Solvent System: Use a solvent system where the Rf values of your product and starting material are sufficiently different (ΔRf > 0.2). A common eluent system for this type of molecule is a gradient of Ethyl Acetate in Hexanes.
-
Example Protocol:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel and concentrate to dryness to create a dry-loaded sample.
-
Load the sample onto a silica gel column packed with your initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes).
-
Elute the column, gradually increasing the polarity of the solvent system (e.g., to 10%, 15%, 20% EtOAc).
-
Collect fractions and analyze them by TLC to identify and combine the pure product fractions.[17]
-
-
Problem 3: I suspect the Boc group was accidentally removed during the work-up. How can I confirm this and prevent it?
Potential Causes:
-
Use of a strong acid or prolonged exposure to a mild acid during aqueous washes.
-
Use of an unbuffered, acidic mobile phase (e.g., containing TFA) during preparative HPLC purification.[18]
-
Overheating the crude product on a rotary evaporator in the presence of trace acid.
Confirmation & Prevention:
-
Confirmation:
-
TLC: The deprotected amine will be significantly more polar than the Boc-protected product. It will likely have a much lower Rf value and may streak on the TLC plate.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic singlet peak around 1.4-1.5 ppm, which corresponds to the nine protons of the tert-butyl group.
-
Mass Spectrometry (MS): The mass of the deprotected product will be 100.12 g/mol less than the expected Boc-protected product.
-
-
Prevention Workflow:
Caption: Decision workflow for preserving the Boc group during work-up and purification.
Problem 4: My reaction was a Grignard reaction. How should the work-up be modified?
Core Rationale: Grignard reactions require a specific quenching procedure to handle the highly basic Grignard reagent and the resulting magnesium alkoxide salts.[19][20][21]
Modified Work-up Protocol for Grignard Reactions:
-
Cooling: Place the reaction flask in an ice-water bath (0 °C).
-
Quenching: Add a saturated aqueous solution of ammonium chloride (NH₄Cl) slowly and dropwise . This is a critical step. NH₄Cl is acidic enough to protonate the alkoxide and break up the magnesium salts but generally not acidic enough to cleave the Boc group with brief exposure. An exothermic reaction is expected.[22]
-
Extraction: Once the quenching is complete and the salts are dissolved, add your extraction solvent (e.g., Ethyl Acetate) and transfer the mixture to a separatory funnel.
-
Washes: Wash the organic layer sequentially with water and then brine. A wash with NaHCO₃ is generally not necessary unless other acidic components are present.
-
Drying & Concentration: Proceed with drying over Na₂SO₄ and concentration as described in the general protocol.
Work-up Logic for Grignard vs. Substitution Reactions
Sources
- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 2. quora.com [quora.com]
- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of tert-Butyl (4-bromocyclohexyl)carbamate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is not merely a procedural step but the bedrock of reproducible, safe, and effective outcomes. Tert-butyl (4-bromocyclohexyl)carbamate and its derivatives are pivotal building blocks, frequently utilized for introducing protected amine functionalities onto a cyclohexyl scaffold. The presence of a bromine atom, a carbamate group, and the stereoisomerism of the cyclohexane ring presents a unique set of analytical challenges and opportunities.
This guide provides an in-depth, comparative analysis of the primary analytical methods for characterizing this class of molecules. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights to ensure robust and unambiguous structural and purity assessment.
The Analytical Workflow: A Multi-Technique Approach
The complete characterization of a synthesized compound is a holistic process, where each analytical technique provides a unique piece of the puzzle. The results are corroborative, building a self-validating dataset that confirms identity, purity, and structure. A typical workflow integrates chromatographic separation with spectroscopic analysis, culminating in definitive structural elucidation when required.
Caption: A generalized workflow for the synthesis and characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information.
Expertise & Causality: The choice to run both ¹H and ¹³C NMR is deliberate. ¹H NMR reveals the proton environment and connectivity through chemical shifts and coupling constants, which is particularly crucial for determining the cis/trans stereochemistry of the cyclohexane ring. ¹³C NMR confirms the carbon skeleton, identifying the number of unique carbon environments and confirming the presence of key functional groups like the carbamate carbonyl and the tert-butyl carbons.[1]
Key Diagnostic Signals:
-
¹H NMR:
-
tert-Butyl Group: A characteristic sharp singlet integrating to 9 protons, typically found in the upfield region (~1.4-1.5 ppm).[2]
-
N-H Proton: A broad singlet, whose chemical shift is solvent-dependent, confirming the carbamate moiety.
-
Cyclohexyl Protons: A complex series of multiplets in the ~1.2-4.0 ppm region. The proton attached to the carbon bearing the bromine (CH-Br) and the proton on the carbon bearing the carbamate (CH-N) are key. Their chemical shifts and, more importantly, their coupling patterns (axial vs. equatorial) are instrumental in assigning the cis or trans configuration.
-
Dynamic NMR: In some cases, rotational isomers around the C-N bond of the carbamate can be observed, especially at low temperatures.[3]
-
-
¹³C NMR:
-
Carbamate Carbonyl (C=O): A signal in the downfield region, typically ~153-156 ppm.[4]
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon (~79-81 ppm) and one for the three methyl carbons (~28 ppm).[2][4]
-
C-Br Carbon: The carbon attached to the bromine atom will appear at ~50-60 ppm.
-
C-N Carbon: The carbon attached to the carbamate nitrogen will appear at a similar chemical shift, ~50-60 ppm.
-
Comparative Data: ¹H and ¹³C NMR
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Information Gained |
| Typical Chemical Shifts | tert-Butyl: ~1.5 ppm (s, 9H)CH-Br/CH-N: ~3.5-4.0 ppm (m, 1H each)N-H: Variable (br s, 1H) | C=O: ~154 ppmC(CH₃)₃: ~80 ppm(CH₃)₃: ~28 ppmC-Br/C-N: ~50-60 ppm | Confirms functional groups and provides initial structural map.[4][5] |
| Coupling Constants (J) | 2-4 Hz (eq-eq), 4-6 Hz (ax-eq), 10-13 Hz (ax-ax) | N/A | Differentiates between cis and trans isomers on the cyclohexane ring. |
| Sample Requirement | ~5-10 mg | ~10-20 mg | Non-destructive, sample can be recovered. |
| Primary Strength | Detailed connectivity (H-H), stereochemistry. | Carbon backbone confirmation, number of unique carbons. | Comprehensive structural elucidation in solution. |
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is essential for determining the molecular weight of the compound, providing immediate confirmation of a successful synthesis. For halogenated compounds, it offers a uniquely definitive piece of evidence.
Expertise & Causality: The presence of bromine is the most salient feature for MS analysis of these derivatives. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.7% and 49.3%, respectively).[6][7] This results in a characteristic isotopic pattern for any bromine-containing ion. The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., M⁺ and M+2).[8] Observing this "doublet" is exceptionally strong evidence for the presence of a single bromine atom in the molecule.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg) in a volatile solvent like dichloromethane or ethyl acetate.
-
Introduction: Inject the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The ions are separated by their mass-to-charge (m/z) ratio and detected.
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺) and the corresponding M+2 peak. Confirm their ~1:1 intensity ratio.
-
Analyze major fragmentation patterns. A common fragmentation is the loss of the tert-butyl group ([M-57]⁺) or the entire tert-butoxycarbonyl group.
-
Comparative Data: MS Techniques
| Technique | Information Provided | Key Advantage for this Molecule |
| Electron Impact (EI) | Molecular weight, fragmentation patterns. | Provides structural information from fragments. |
| Electrospray (ESI) | [M+H]⁺, [M+Na]⁺. | Softer ionization, often keeps molecular ion intact. Good for LC-MS.[2] |
| High-Resolution MS (HRMS) | Exact mass to <5 ppm accuracy. | Unambiguously determines elemental formula.[4] |
High-Performance Liquid Chromatography (HPLC): The Purity and Isomer Arbiter
HPLC is the cornerstone of purity assessment and is indispensable for separating the stereoisomers of cyclohexyl derivatives.[9] The rigidity of the cyclohexane ring leads to distinct cis and trans diastereomers, which often exhibit different physical properties and can be separated using standard chromatographic techniques.
Expertise & Causality: The choice of HPLC column and mobile phase is critical. For general purity analysis, a reversed-phase column (e.g., C18) is the workhorse. However, separating the cis and trans diastereomers may require careful optimization of the mobile phase or the use of a different stationary phase that offers greater shape selectivity, such as a phenyl-hexyl or a cholesterol-based column.[10] If the molecule contains other chiral centers leading to enantiomers, a specialized chiral stationary phase would be required for their separation.[11]
Caption: A simplified workflow for a typical HPLC analysis.
Experimental Protocol: Reversed-Phase HPLC for Purity and Diastereomer Separation
-
Mobile Phase Preparation: Prepare isocratic or gradient mobile phases. A common starting point is a mixture of acetonitrile and water. Filter through a 0.45 µm membrane.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL. Filter through a 0.2 µm syringe filter.
-
System Setup:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carbamate chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis: Run a gradient method (e.g., 50% to 95% acetonitrile over 20 minutes) to elute all components. The cis and trans isomers should appear as distinct peaks.
-
Quantification: Determine purity by peak area percentage. The ratio of the isomer peak areas provides the diastereomeric ratio.
X-ray Crystallography: The Definitive Answer
When unambiguous, absolute confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[12] It provides a complete picture of the molecular geometry, including bond lengths, bond angles, and the absolute stereochemistry (cis/trans relationship).[13]
Expertise & Causality: This technique is not used for routine analysis due to its primary requirement: a high-quality, single crystal of the compound. Crystal growth can be a significant bottleneck. However, if a crystal is obtained, the resulting data is unparalleled. It can definitively prove the connectivity established by NMR and MS and provides the exact spatial arrangement of the atoms, which is crucial for structure-activity relationship (SAR) studies in drug development.[14]
Comparative Overview of Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR | Covalent structure, connectivity, stereochemistry (relative) | Rich structural detail, non-destructive. | Can be complex to interpret, less sensitive than MS. |
| MS | Molecular weight, elemental formula (HRMS), isotopic info | High sensitivity, confirms Br presence. | Provides little stereochemical information, fragmentation can be complex. |
| HPLC | Purity, number of components, isomer ratio | Excellent for quantification and separation. | Provides no direct structural information. |
| X-ray | Absolute 3D structure, bond lengths/angles | Unambiguous structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The robust characterization of this compound derivatives relies on the synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for structural elucidation in solution, while mass spectrometry provides rapid confirmation of molecular weight and the key bromine isotopic signature. HPLC is essential for assessing purity and resolving the critical cis/trans diastereomers. Finally, when absolute stereochemical proof is paramount, X-ray crystallography offers the definitive, solid-state structure. By understanding the strengths and limitations of each method and integrating their results, researchers can ensure the quality and integrity of these vital chemical building blocks.
References
- BenchChem. (n.d.). X-ray crystallographic analysis for the structural confirmation of Ethyl (2-(furan-3-yl)ethyl)carbamate derivatives.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
-
Minaev, A. A., et al. (2020). Combined X-ray Crystallographic, IR/Raman Spectroscopic, and Periodic DFT Investigations of New Multicomponent Crystalline Forms of Anthelmintic Drugs: A Case Study of Carbendazim Maleate. Molecules, 25(10), 2386. [Link]
- ResearchGate. (n.d.). X-ray crystal structure of carbamate syn-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
-
Olah, G. A., et al. (1998). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- Amanote Research. (n.d.). (PDF) X-Ray Structure and Characterization of Carbamate.
- ResearchGate. (n.d.). Synthesis and view of the X-ray crystal structure of Ir(Tp) carbamate.
- ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.
- Oriental Journal of Chemistry. (n.d.). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- ChemicalBook. (n.d.). n-Butyl carbamate(592-35-8) 13C NMR spectrum.
- ACS Omega. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- BLDpharm. (n.d.). tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.
- Ark Pharma Scientific Limited. (n.d.). This compound.
- Benchchem. (n.d.). Application Note: HPLC Method for the Separation of 2-Methylcyclohexanecarboxylic Acid Isomers.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.
- Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.
- BLD Pharm. (n.d.). tert-Butyl (4-oxocyclohexyl)carbamate.
- ResearchGate. (2024, September 1). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.
- PubChemLite. (n.d.). Tert-butyl n-(4-oxocyclohexyl)carbamate (C11H19NO3).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. n-Butyl carbamate(592-35-8) 13C NMR [m.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Combined X-ray Crystallographic, IR/Raman Spectroscopic, and Periodic DFT Investigations of New Multicomponent Crystalline Forms of Anthelmintic Drugs: A Case Study of Carbendazim Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC and NMR Analysis of tert-Butyl (4-bromocyclohexyl)carbamate Reaction Products
Abstract
The synthesis of substituted cyclic compounds, such as tert-Butyl (4-bromocyclohexyl)carbamate, is fundamental in medicinal chemistry and materials science. A common outcome of such syntheses is the formation of diastereomeric mixtures, in this case, cis and trans isomers. The accurate separation, quantification, and unambiguous structural characterization of these isomers are critical for downstream applications, process optimization, and regulatory compliance. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive analysis of this compound reaction products. We will explore the causality behind methodological choices, present detailed experimental protocols, and demonstrate how these techniques offer complementary data for a complete analytical picture.
Introduction: The Analytical Challenge of Diastereomers
The target molecule, this compound (CAS: 1353963-71-9)[1], is a disubstituted cyclohexane. Due to the stereochemistry at carbons C1 and C4, it exists as two distinct, non-superimposable stereoisomers that are not mirror images of each other: cis and trans diastereomers.
These diastereomers possess different three-dimensional arrangements and, consequently, different physicochemical properties. This difference, while often subtle, is the key to their analytical resolution. The primary challenge for researchers is not only to confirm the synthesis of the target compound but also to determine the isomeric ratio of the product mixture. This guide compares HPLC, a powerful separative technique, with NMR spectroscopy, the gold standard for structural elucidation, in achieving this goal.
High-Performance Liquid Chromatography (HPLC): A Quantitative and Separative Approach
HPLC excels at separating components within a mixture based on their differential interactions with a stationary and a mobile phase. For diastereomers, which have different physical properties, HPLC is an ideal tool for both separation and quantification.[2]
Rationale for Method Selection: Reverse-Phase HPLC
The choice between Normal-Phase (NP) and Reverse-Phase (RP) HPLC is a critical first step in method development.
-
Normal-Phase (NP) HPLC: Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). It is highly effective for separating isomers but can be sensitive to water content in the mobile phase, potentially leading to reproducibility issues.[3]
-
Reverse-Phase (RP) HPLC: Utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[4][5] RP-HPLC is the most widely used mode in chromatography due to its robustness, versatility, and broad applicability to moderately polar organic molecules like our target compound.[5][6]
For this compound, the trans isomer is generally expected to be slightly less polar than the cis isomer due to its more symmetrical conformation, which can lead to better packing and reduced dipole moment. In RP-HPLC, less polar compounds interact more strongly with the non-polar stationary phase, resulting in longer retention times.[7] Therefore, we select RP-HPLC with a C18 column as our primary analytical platform.
Experimental Protocol: RP-HPLC
Objective: To separate and quantify the cis and trans isomers of this compound.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the reaction product mixture in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (where the carbamate functional group has some absorbance).
-
Gradient Elution:
-
Start at 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
-
Data Analysis: Integrate the peak areas for the two separated isomers. The percentage of each isomer is calculated from the relative peak areas.
Visualization of HPLC Workflow
Caption: Key conformational differences leading to distinct NMR signals.
Expected Data Summary
The following table presents plausible ¹H and ¹³C NMR chemical shift data. Note the characteristic differences in the chemical shifts and coupling patterns for H1 and H4.
| Isomer | Atom | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) |
| trans | H1 (CH-N) | ~3.5 (br m, W½ ≈ 25 Hz) | ~52 |
| H4 (CH-Br) | ~4.0 (br m, W½ ≈ 28 Hz) | ~55 | |
| CH₂ | 1.2-2.2 (m) | ~30-35 | |
| C(CH₃)₃ | 1.45 (s, 9H) | ~80 | |
| C(CH₃)₃ | - | ~28 | |
| cis | H1 (CH-N) | ~3.8 (m) | ~49 |
| H4 (CH-Br) | ~4.4 (br s, W½ ≈ 10 Hz) | ~51 | |
| CH₂ | 1.4-2.0 (m) | ~28-32 | |
| C(CH₃)₃ | 1.46 (s, 9H) | ~80 | |
| C(CH₃)₃ | - | ~28 |
Comparative Analysis: The Synergy of HPLC and NMR
Neither HPLC nor NMR alone tells the whole story. Their power lies in their complementary nature.
| Feature | HPLC | NMR Spectroscopy |
| Primary Function | Separation and Quantification | Structural Elucidation and Identification |
| Key Output | Chromatogram showing distinct peaks with retention times and areas. | Spectra showing chemical shifts, coupling constants, and integrations. |
| Strengths | High sensitivity, excellent for determining purity and isomeric ratios. | Unambiguous identification of molecular structure and stereochemistry. [8] |
| Limitations | Cannot definitively identify the structure corresponding to each peak. | Lower sensitivity, difficult for complex mixtures without prior separation. |
| Synergy | HPLC separates the cis and trans isomers, which can be collected. | NMR analyzes the pure, collected fractions to assign the cis/trans labels to the HPLC peaks. |
This combined approach forms a self-validating system. The HPLC provides a reliable quantitative measure of the reaction outcome, while NMR provides the irrefutable structural evidence needed to validate the identity of the quantified components.
Conclusion
The analysis of diastereomeric mixtures like the cis and trans isomers of this compound requires a multi-faceted analytical approach. Reverse-phase HPLC stands out as a robust and reliable method for the physical separation and accurate quantification of the isomers. Concurrently, ¹H NMR spectroscopy, by leveraging the stereochemical dependence of proton-proton coupling constants, offers the definitive structural assignment necessary to interpret the chromatographic data correctly. By integrating the separative power of HPLC with the elucidative strength of NMR, researchers and drug development professionals can achieve a comprehensive and trustworthy characterization of their reaction products, ensuring data integrity and confidence in subsequent research and development phases.
References
-
National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
Technology Networks. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
PubMed. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Available at: [Link]
-
Taylor & Francis Online. Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L-N-(Butyloxycarbonyl)-3-(3-Hydroxyethyl-4-(Benzyloxy)-Phenyl) Alanine Benzyl Ester. Available at: [Link]
-
YouTube. NMR 5: Coupling Constants. Available at: [Link]
-
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available at: [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. Available at: [Link]
-
Reddit. What the heck is HPLC normal phase/reverse-phase and what does it tell us?. Available at: [Link]
-
National Institutes of Health (NIH). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Available at: [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
ACS Publications. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Available at: [Link]
-
National Institutes of Health (NIH). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available at: [Link]
-
ACS Publications. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ResearchGate. Study of thermodynamic and NMR properties of some cyclohexane derivatives. Available at: [Link]
-
Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. Available at: [Link]
-
University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]
-
KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available at: [Link]
-
ACS Publications. Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. Available at: [Link]
-
Oregon State University. ¹³C NMR Chemical Shifts. Available at: [Link]
-
Ark Pharma Scientific Limited. This compound. Available at: [Link]
Sources
- 1. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. moravek.com [moravek.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups in the Suzuki Coupling of 4-Bromocyclohexylamine: Maximizing Yields for Pharmaceutical Scaffolds
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and related structures prevalent in pharmaceutical agents.[1] The reaction's tolerance for a wide array of functional groups has cemented its utility. However, substrates containing basic functional groups, such as primary amines, present a significant challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and, consequently, diminished reaction yields.[2]
This guide provides an in-depth comparison of common amine protecting group strategies for a challenging yet valuable building block: 4-bromocyclohexylamine. We will explore the impact of tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups on the yield of its Suzuki coupling with phenylboronic acid, offering field-proven insights and detailed experimental protocols for researchers in drug development and synthetic chemistry.
The Challenge: The Unprotected Amine
Attempting the Suzuki coupling on unprotected 4-bromocyclohexylamine often leads to disappointing results. The primary amine acts as a ligand for the palladium(0) catalyst, forming stable complexes that are reluctant to enter the catalytic cycle. This sequestration of the active catalyst significantly slows down or halts the reaction, resulting in low conversion and poor yields. While specialized ligand and catalyst systems are being developed for coupling with unprotected anilines, these are not universally applicable and often require extensive optimization.[3] For aliphatic amines like cyclohexylamine, protection is generally the most reliable strategy.
Protecting Group Strategies: A Head-to-Head Comparison
The choice of a protecting group is a critical experimental parameter that dictates not only the success of the coupling reaction but also the overall efficiency of the synthetic route, considering the ease of installation and removal. Here, we compare two of the most robust and widely used carbamate protecting groups: Boc and Cbz.
Data Summary: Expected Yields in the Suzuki Coupling of Protected 4-Bromocyclohexylamine
The following table summarizes the expected yields for the Suzuki coupling of 4-bromocyclohexylamine with phenylboronic acid under typical reaction conditions, highlighting the critical role of the protecting group.
| Protecting Group | Substrate | Expected Yield (%) | Key Considerations |
| None | 4-Bromocyclohexylamine | < 10% | Significant catalyst inhibition due to amine coordination.[2] |
| Boc | tert-Butyl (4-bromocyclohexyl)carbamate | 85 - 95% | Excellent yields, stable under basic conditions, easily removed with acid.[4][5] |
| Cbz | Benzyl (4-bromocyclohexyl)carbamate | 80 - 90% | Good yields, stable to a wide range of conditions, removed by hydrogenation.[6][7] |
Yields are representative estimates based on literature precedents for similar substrates and general principles of Suzuki-Miyaura couplings involving protected amines.
The Mechanism: Why Protection Works
The efficacy of the Boc and Cbz groups stems from their ability to delocalize the nitrogen lone pair into the adjacent carbonyl group, forming a carbamate. This delocalization significantly reduces the nucleophilicity and basicity of the amine, preventing its inhibitory coordination to the palladium catalyst. This allows the catalyst to freely participate in the crucial steps of the Suzuki catalytic cycle.
Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of Boc- and Cbz-protected 4-bromocyclohexylamine with phenylboronic acid.
General Experimental Workflow
The workflow for setting up a Suzuki-Miyaura reaction is critical for ensuring reproducibility and high yields. The exclusion of oxygen, which can oxidize the Pd(0) catalyst, is paramount.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Suzuki Coupling of this compound (Boc-Protected)
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate the atmosphere, then backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl (4-phenylcyclohexyl)carbamate.
Protocol 2: Suzuki Coupling of Benzyl (4-bromocyclohexyl)carbamate (Cbz-Protected)
The procedure for the Cbz-protected substrate is identical to the Boc-protected protocol. The Cbz group is stable under these conditions.
Materials:
-
Benzyl (4-bromocyclohexyl)carbamate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure: Follow steps 1-8 as described in Protocol 1, substituting the Boc-protected starting material with the Cbz-protected equivalent to obtain benzyl (4-phenylcyclohexyl)carbamate.
Discussion and Conclusion
The experimental evidence strongly supports the necessity of protecting the amine functionality on 4-bromocyclohexylamine to achieve high yields in Suzuki-Miyaura cross-coupling reactions. Both Boc and Cbz protecting groups are highly effective, transforming a low-yielding reaction into a robust and reliable method for generating the 4-phenylcyclohexylamine scaffold.
-
The Boc group is an excellent choice due to the typically high yields it affords and the straightforward deprotection using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which are orthogonal to many other functional groups.[5]
-
The Cbz group offers a valuable alternative, with deprotection achieved under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).[7] This is particularly useful for substrates that are sensitive to acid.
The selection between Boc and Cbz will ultimately depend on the overall synthetic strategy and the compatibility of their respective deprotection conditions with other functional groups present in the molecule. By employing these protection strategies, researchers can confidently incorporate the valuable 4-phenylcyclohexylamine motif into complex molecules, accelerating the pace of drug discovery and development.
References
-
Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC - NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. [Link]
-
Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
What makes amine protecting groups(Cbz, Boc) chemoselective for amines? Reddit. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of tert-Butyl (4-bromocyclohexyl)carbamate
Introduction:
tert-Butyl (4-bromocyclohexyl)carbamate is a pivotal building block in contemporary drug discovery and medicinal chemistry. Its unique bifunctional nature, possessing a bromine atom—a versatile handle for cross-coupling reactions—and a Boc-protected amine, renders it an invaluable intermediate for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust stability across a wide range of reaction conditions, yet it is readily cleaved under acidic conditions, allowing for orthogonal synthetic strategies.[1] This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: Synthesis from 4-Aminocyclohexanol
This approach commences with the readily available starting material, 4-aminocyclohexanol, and proceeds through a two-step sequence: Boc protection of the amine followed by conversion of the hydroxyl group to a bromide. A key advantage of this route is the ability to control the stereochemistry of the final product based on the choice of the starting alcohol isomer (cis or trans) and the bromination reagent.
Step 1: Boc Protection of 4-Aminocyclohexanol
The protection of the amino group is a standard procedure, typically achieved by reacting 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol:
-
To a solution of trans-4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl (trans-4-hydroxycyclohexyl)carbamate.
Step 2: Conversion of the Hydroxyl Group to a Bromide
This transformation is critical and can be accomplished via several methods, with the choice of reagent influencing the stereochemical outcome. We will compare two common methods: the Appel reaction and the use of phosphorus tribromide.
Sub-Route 1A: The Appel Reaction (with Stereochemical Inversion)
The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides with a predictable inversion of stereochemistry due to its Sₙ2 mechanism.[2]
Experimental Protocol:
-
Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (cis-4-bromocyclohexyl)carbamate.
Sub-Route 1B: Using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a powerful brominating agent. The reaction with secondary alcohols can proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry.
Experimental Protocol:
-
Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -10 °C.
-
Add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 3-5 hours.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product, which is then purified by column chromatography to afford tert-butyl (cis-4-bromocyclohexyl)carbamate.
Route 2: Synthesis from 4-Bromocyclohexylamine
An alternative strategy involves the introduction of the Boc protecting group onto a pre-existing 4-bromocyclohexylamine core. The challenge in this route often lies in the synthesis and isolation of the 4-bromocyclohexylamine starting material with the desired stereochemistry.
Step 1: Synthesis of 4-Bromocyclohexylamine
One common method to synthesize this intermediate is via the reductive amination of 4-bromocyclohexanone. This reaction often results in a mixture of cis and trans isomers, which may require separation.[3][4]
Experimental Protocol (Illustrative):
-
Dissolve 4-bromocyclohexanone (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the mixture with 2M HCl and stir for 1 hour.
-
Basify with aqueous NaOH and extract with dichloromethane.
-
Dry the organic layer and concentrate to obtain a mixture of cis- and trans-4-bromocyclohexylamine. Separation of isomers can be achieved by chromatography or crystallization of their salts.
Step 2: Boc Protection of 4-Bromocyclohexylamine
This step is analogous to the protection in Route 1.
Experimental Protocol:
-
To a solution of the separated trans-4-bromocyclohexylamine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield tert-butyl (trans-4-bromocyclohexyl)carbamate.
Comparative Analysis
| Parameter | Route 1: From 4-Aminocyclohexanol | Route 2: From 4-Bromocyclohexylamine |
| Starting Material | Readily available cis- or trans-4-aminocyclohexanol. | 4-Bromocyclohexylamine (often as a mixture of isomers). |
| Stereocontrol | Excellent. The stereochemistry of the final product is determined by the starting alcohol and the choice of bromination reagent (e.g., Appel for inversion). | Dependent on the stereoselective synthesis or separation of 4-bromocyclohexylamine isomers, which can be challenging.[5] |
| Key Reactions | Boc protection, Nucleophilic substitution (Sₙ2). | Reductive amination, Boc protection. |
| Reagents | (Boc)₂O, PPh₃/CBr₄ or PBr₃. | NaBH₃CN, (Boc)₂O. |
| Reported Yield | Generally good to high yields for both steps. | Yields can be variable, especially for the reductive amination and isomer separation. |
| Purity | Purification is typically straightforward via column chromatography. | May require challenging separation of stereoisomers. |
| Advantages | High degree of stereochemical control. Utilizes common and well-understood reactions. | Potentially fewer steps if the brominated amine is readily available. |
| Disadvantages | Two-step process from the aminocyclohexanol. | Difficulty in obtaining stereochemically pure starting material. Reductive amination can have side products. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes.
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet around 1.45 ppm), the cyclohexyl protons, and the proton attached to the nitrogen of the carbamate. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1680 cm⁻¹), and C-Br stretching.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is highly recommended when stereochemical purity is paramount. The ability to start with a specific isomer of 4-aminocyclohexanol and employ a stereospecific bromination reaction like the Appel reaction provides excellent control over the final product's stereochemistry.
-
Route 2 may be considered if a stereochemically pure sample of 4-bromocyclohexylamine is available or if a mixture of isomers is acceptable for the intended application. The primary challenge of this route is the synthesis and separation of the brominated amine intermediate.
The ultimate choice of synthetic route will depend on the specific requirements of the research, including the desired stereoisomer, scale of the synthesis, and availability of starting materials.
References
- Yada, S., et al. (1989). Reductive Amination of 4-t-Butylcyclohexanone Catalyzed by Platinum Group Metals. Nippon Kagaku Kaishi, 4, 641-647.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Rychnovsky, S. D., & Kim, J. (2006). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. The Journal of Organic Chemistry, 71(14), 5171–5178.
-
PrepChem. (n.d.). Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine. Retrieved from [Link]
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Pearson. (2024, February 12). When trans-4-bromocyclohexanol is treated with base, an intramolecular substitution reaction occurs to give a cyclic ether. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Nazarova, T. N., & Rutkis, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- Pálvölgyi, A., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
-
PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from [Link]
- Supporting Information. (n.d.).
-
Embibe. (2023, June 22). Stereochemical Aspects of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Carbamates by DAMP Catalyzed Reaction of Amines With Di-Tert-Butyldicarbonate and Alcohols. Retrieved from [Link]
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
- Graham, K. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts.
-
NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.).
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
- Pittelkow, M. (n.d.).
Sources
- 1. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Compounds Derived from tert-Butyl (4-bromocyclohexyl)carbamate
<
In the realm of drug discovery and development, the synthetic versatility of tert-Butyl (4-bromocyclohexyl)carbamate as a building block is invaluable. However, the multi-step syntheses often employed to generate novel chemical entities from this starting material can introduce a variety of impurities. These contaminants, which can include unreacted starting materials, byproducts, and diastereomers, can significantly impact the biological activity and safety profile of the target compound. Therefore, a robust and comprehensive purity assessment is not merely a procedural step but a critical component of ensuring data integrity and advancing a potential therapeutic candidate.
This guide provides a comparative analysis of the most effective analytical techniques for determining the purity of compounds synthesized from this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in making informed decisions for their specific analytical challenges.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. Different techniques possess distinct selectivities and sensitivities. For instance, a compound may appear pure by High-Performance Liquid Chromatography (HPLC) with UV detection, yet Nuclear Magnetic Resonance (NMR) spectroscopy might reveal the presence of a structurally similar impurity that co-elutes with the main peak. Therefore, employing orthogonal methods—techniques that rely on different chemical or physical principles—is a cornerstone of a rigorous purity assessment strategy.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific compound and the potential impurities. Below is a comparative overview of the most relevant methods for analyzing derivatives of this compound.
| Technique | Principle | Strengths | Limitations | Best For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High sensitivity, excellent for quantitative analysis of impurities.[1][2][3] | Can be blind to non-UV active impurities; co-elution of isomers is possible.[4][5] | Routine purity checks, quantification of known and unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | High sensitivity and specificity; provides molecular weight information for impurity identification.[6][7][8][9] | Ionization efficiency can vary between compounds, affecting quantification.[10] | Identification of unknown impurities and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, capable of identifying and quantifying impurities without a reference standard (qNMR).[11][12][13] | Lower sensitivity compared to HPLC and MS; can be complex for mixtures.[4][5] | Structural confirmation, identification of isomers, and absolute purity determination (qNMR).[14][15][16][17] |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a carrier gas. | Excellent for analyzing residual solvents and volatile impurities.[18][19] | Not suitable for non-volatile or thermally labile compounds.[1] | Analysis of residual solvents from the synthesis. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of a sample in an inductively coupled plasma followed by mass spectrometric analysis. | Ultra-sensitive for the detection of elemental impurities (e.g., residual metal catalysts).[18][20] | Not applicable to organic impurities. | Screening for residual metal catalysts from cross-coupling reactions. |
Experimental Deep Dive: Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in most organic synthesis labs.[1][2] For derivatives of this compound, a reversed-phase method is typically the most effective.
Step-by-Step HPLC Protocol:
-
Column Selection: A C18 column is a good starting point due to the moderate polarity of the target compounds.
-
Mobile Phase Preparation: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. The formic acid helps to protonate acidic and basic functional groups, leading to sharper peaks.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
UV Detection: Start with a broad wavelength (e.g., 210 nm) to detect a wide range of compounds. If the compound has a strong chromophore, a more specific wavelength can be used.
-
Gradient: A typical gradient might be 10-95% B over 20 minutes.
-
-
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Visualizing the HPLC Workflow:
Caption: A streamlined workflow for HPLC-based purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
For an absolute measure of purity, quantitative NMR (qNMR) is an exceptionally powerful technique as it does not require a reference standard of the analyte itself.[14][15][16][17][21][22][23]
Step-by-Step qNMR Protocol:
-
Internal Standard Selection: Choose an internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into the same vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Logical Flow of qNMR Purity Calculation:
Caption: The logical inputs and process for calculating absolute purity via qNMR.
Addressing Specific Challenges: Diastereomers and Residual Metals
Syntheses starting from this compound can often lead to diastereomeric mixtures.
-
Diastereomer Separation: Chiral HPLC is the preferred method for separating and quantifying diastereomers. If a chiral method is not available, careful optimization of the achiral HPLC method (e.g., trying different columns and mobile phase modifiers) may achieve separation. ¹H NMR can also be used to quantify diastereomeric ratios if there are well-resolved signals for each isomer.
-
Residual Metal Catalysts: If the synthesis involves a palladium-catalyzed cross-coupling reaction, it is crucial to test for residual palladium. ICP-MS is the most sensitive technique for this purpose.[20]
Conclusion: A Multi-Modal Approach to Purity Validation
Ensuring the purity of compounds synthesized from this compound requires a thoughtful and multi-faceted analytical strategy. A combination of HPLC for routine analysis, LC-MS for impurity identification, and qNMR for absolute purity determination provides a robust and reliable assessment of compound quality. For specific challenges such as diastereomers and residual metals, specialized techniques like chiral HPLC and ICP-MS should be employed. By adopting this comprehensive approach, researchers can have high confidence in the purity of their compounds, leading to more reliable biological data and a greater chance of success in the drug development pipeline.
References
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Molecules. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). ScienceDirect. Retrieved from [Link]
-
Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy (NMR). (n.d.). Reading Scientific Services Ltd. Retrieved from [Link]
-
What is qNMR (quantitative NMR)? (n.d.). JEOL. Retrieved from [Link]
-
Why do we use NMR spectroscopy in purity analysis? (2023). Quora. Retrieved from [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. Retrieved from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass. Retrieved from [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025). MDPI. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science. Retrieved from [Link]
-
Unmasking the unknown how mass spectrometry delivers accurate identifications. (2024). YouTube. Retrieved from [Link]
-
How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. Retrieved from [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs. Retrieved from [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). McGill University. Retrieved from [Link]
-
Would HPLC or NMR be better for plant extracts? (2016). Reddit. Retrieved from [Link]
-
Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2010). Journal of Biomedicine and Biotechnology. Retrieved from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Patsnap. Retrieved from [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules. Retrieved from [Link]
Sources
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. moravek.com [moravek.com]
- 3. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 4. reddit.com [reddit.com]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. benchchem.com [benchchem.com]
- 18. biotech-spain.com [biotech-spain.com]
- 19. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 20. netpharmalab.es [netpharmalab.es]
- 21. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
The Untapped Potential of tert-Butyl (4-bromocyclohexyl)carbamate: A Comparative Guide for Synthetic and Medicinal Chemists
For Immediate Release
In the vast arsenal of chemical building blocks available to researchers, some reagents stand out for their versatility, while others remain underutilized gems. tert-Butyl (4-bromocyclohexyl)carbamate belongs to the latter category. This bifunctional molecule, featuring a reactive secondary bromide and a protected amine on a rigid cyclohexane scaffold, offers significant potential in drug discovery and complex molecule synthesis. This guide provides a comprehensive technical overview of its applications, benchmarked against common alternatives, to empower researchers to integrate this valuable reagent into their synthetic strategies.
Core Molecular Attributes and Synthetic Potential
This compound combines three key structural features:
-
A Cyclohexane Scaffold: This non-planar, sp³-rich core is increasingly sought after in medicinal chemistry to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by moving away from flat, aromatic structures. The cyclohexane ring provides a defined three-dimensional geometry, which can be crucial for precise interactions with biological targets.[1][2]
-
A Secondary Alkyl Bromide: The bromine atom serves as a versatile synthetic handle. As a good leaving group, it is amenable to nucleophilic substitution reactions.[3][4] Furthermore, it can participate in a variety of palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5][6]
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable and widely used protecting group for amines.[7] It is generally robust to the conditions of many coupling and substitution reactions while being readily removable under acidic conditions, unmasking a primary amine for further functionalization.[8] This makes the compound an excellent precursor for 4-aminocyclohexyl derivatives.
The stereochemical relationship (cis or trans) between the bromo and carbamate groups is a critical feature, dictating the conformational presentation of these functional groups and influencing reaction kinetics and product stereochemistry.
Comparative Applications in Organic Synthesis
The primary utility of this compound stems from the reactivity of the carbon-bromine bond. We will compare its application in two major classes of reactions against common alternatives.
Nucleophilic Substitution (Sₙ2/Sₙ1) Reactions
As a secondary alkyl halide, this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions.[3][9] This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse 4-substituted aminocyclohexane derivatives.[10]
Comparison with Acyclic and Benzylic Halides:
| Feature | This compound | Acyclic Secondary Bromide (e.g., 2-bromopentane) | Benzylic Bromide (e.g., benzyl bromide) |
| Reaction Rate | Moderate | Moderate to Slow | Fast (Sₙ1 and Sₙ2) |
| Mechanism | Sₙ1 / Sₙ2 competitive | Sₙ1 / Sₙ2 competitive | Favors Sₙ1 (carbocation stability) or Sₙ2 |
| Product Structure | Rigid, 3D conformation | Flexible, linear chain | Aromatic, planar |
| Key Advantage | Introduces a desirable sp³-rich scaffold for medicinal chemistry. | Simple, readily available. | Highly reactive, stable products. |
| Key Disadvantage | Potential for elimination side-products (cyclohexene formation). | Lacks conformational rigidity. | Introduces aromaticity, which may be undesirable. |
The cyclohexane scaffold imparts a higher degree of steric hindrance compared to a linear alkyl chain, which can favor Sₙ1 pathways or require more forcing conditions for Sₙ2 reactions.[11] However, its key advantage is the direct installation of the valuable aminocyclohexyl motif.
Palladium-Catalyzed Cross-Coupling Reactions
The development of advanced catalyst systems has expanded the scope of cross-coupling reactions to include sp³-hybridized alkyl halides.[12][13] this compound is a viable substrate for reactions like the Suzuki-Miyaura coupling, enabling the formation of a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond.
Comparison with Aryl and Vinyl Bromides:
| Feature | This compound | Aryl Bromide (e.g., Bromobenzene) | Vinyl Bromide (e.g., 1-Bromocyclohexene) |
| Reactivity | Lower | Higher | High |
| Key Reaction Step | Oxidative addition to Pd(0) is often rate-limiting.[13] | Oxidative addition is generally facile. | Oxidative addition is faster than for alkyl bromides.[14] |
| Catalyst System | Requires specialized, electron-rich phosphine ligands (e.g., PCy₃) and often nickel catalysts.[5][12] | Standard Pd/phosphine catalysts (e.g., Pd(PPh₃)₄) are often effective. | Standard Pd/phosphine catalysts are effective. |
| Product Scaffold | 4-Aryl/Alkyl-aminocyclohexane | Biaryl or Aryl-substituted compound | Substituted alkene |
| Key Advantage | Creates non-planar, saturated linkages, valuable for escaping "flatland" in medicinal chemistry. | Robust and well-established methodology. | Retains unsaturation for further chemistry. |
| Key Disadvantage | Can be more challenging to optimize; β-hydride elimination is a potential side reaction.[13] | Products are planar and aromatic. | Products are planar at the double bond. |
While aryl bromides are more reactive and benefit from a broader, more established methodological base, the use of this compound provides direct access to saturated, three-dimensional structures that are highly desirable in modern drug discovery.[15]
The 4-Aminocyclohexyl Motif as a Bioisostere
In drug design, the 4-aminocyclohexyl group, accessible from this reagent, is often used as a bioisostere for a 1,4-disubstituted phenyl ring.[16] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[17]
Comparison of Scaffolds:
| Property | 4-Aminocyclohexyl Core | 1,4-Phenylene Core |
| Geometry | Non-planar, chair conformation | Planar |
| Lipophilicity (cLogP) | Generally lower | Generally higher |
| Metabolic Stability | Typically higher (no aromatic oxidation) | Susceptible to P450-mediated oxidation |
| Solubility | Generally higher | Generally lower |
| Synthetic Access | Via reagents like this compound | Via numerous commercially available building blocks |
Replacing a phenyl ring with a cyclohexane ring can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile by increasing its three-dimensionality and reducing its lipophilicity.[18]
Experimental Protocols
The following are representative, detailed protocols for the key transformations discussed. They are based on well-established methodologies for similar substrates.
Protocol 1: Representative Sₙ2 Reaction - Synthesis of an N-Substituted Aminocyclohexane
This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (e.g., 280 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Add benzylamine (130 µL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from established methods for coupling secondary alkyl bromides.[12][13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Tricyclohexylphosphine (PCy₃, 0.10 eq)
-
Potassium phosphate, hydrated (K₃PO₄·H₂O, 2.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and PCy₃ (14 mg, 0.05 mmol).
-
Add anhydrous toluene (2.5 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, add this compound (140 mg, 0.5 mmol), 4-methoxyphenylboronic acid (114 mg, 0.75 mmol), and K₃PO₄·H₂O (230 mg, 1.0 mmol).
-
Cannulate the catalyst solution into the flask containing the reagents.
-
Add water (0.25 mL).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The choice of reaction pathway with this compound depends on the desired final structure.
Conclusion
This compound is a highly valuable, albeit under-explored, building block for modern organic and medicinal chemistry. It provides a direct entry point to saturated, three-dimensional 4-aminocyclohexyl scaffolds that offer distinct advantages over traditional flat aromatic rings in drug design. While its reactivity in both nucleophilic substitution and cross-coupling reactions may require more specialized conditions compared to more activated halides, the payoff in terms of molecular novelty and improved physicochemical properties is substantial. By understanding its comparative performance and employing robust protocols, researchers can effectively unlock the synthetic potential of this versatile reagent.
References
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
- Kirchhoff, J. H., Dai, C., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
-
Pearson Education. (n.d.). Nucleophilic Substitution Reactions. Study Prep. [Link]
-
Lian, Z., & Fu, G. C. (2005). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 127(32), 11262–11263. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
Zhang, P., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis. [Link]
-
Pearson Education. (2024). Using bromocyclohexane as a starting material, how could you synthesize the following compounds? [Link]
-
Homework.Study.com. (n.d.). Explain the product(s) of the nucleophilic substitution reaction. [Link]
-
Reymond, J.-L., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic cross-couplings of PhMgBr and bromocyclohexane. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 19-27. [Link]
-
ResearchGate. (2025). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design. [Link]
-
brainly.com. (2023). Explain the difference in the reactivity of bromocyclopentane and bromocyclohexane with each reagent. [Link]
-
Gruzdev, D. A., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(4), M1021. [Link]
-
Samso, M., et al. (2012). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PubMed. [Link]
-
Samso, M., et al. (2012). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC. [Link]
-
Ark Pharma Scientific Limited. (n.d.). This compound. [Link]
-
Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]
-
PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
University of California, Irvine. (2012). Application of Bioisosteres in Drug Design. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
-
BioSolveIT. (n.d.). Scaffold-Based Drug Design. [Link]
-
ResearchGate. (2025). Investigation of a squaramide motif as a bioisostere of the amino-acid group of S-adenosyl-L-methionine and its functional impact on RNA methylation. [Link]
-
Cools, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
-
Sharma, A., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
Sources
- 1. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 4. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
- 12. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. biosolveit.de [biosolveit.de]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chigroup.site [chigroup.site]
- 18. drughunter.com [drughunter.com]
A Comparative Guide to the Stereoselectivity of Reactions with tert-Butyl (4-bromocyclohexyl)carbamate
For researchers and professionals in drug development, controlling stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. Substituted cyclohexanes are ubiquitous scaffolds in medicinal chemistry, and their stereochemical integrity often dictates their interaction with biological targets. This guide provides an in-depth evaluation of the stereoselectivity of reactions involving tert-Butyl (4-bromocyclohexyl)carbamate, a versatile building block. We will dissect the factors governing reaction outcomes, compare alternative synthetic strategies, and provide field-proven insights to guide your experimental design.
Part 1: The Foundation of Reactivity: Conformational Analysis
The stereochemical fate of any reaction involving a cyclohexane derivative is intrinsically linked to its conformational preferences. The this compound exists as two diastereomers: cis and trans. The large steric bulk of the tert-butoxycarbonyl (Boc) protecting group acts as a conformational anchor, preferentially occupying the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1][2] This simple principle has profound consequences for the orientation of the bromine atom, the reaction's leaving group.
-
In the trans-isomer , with the Boc-carbamate group in the equatorial position, the C4-bromine atom is also forced into an equatorial position.
-
In the cis-isomer , for the Boc-carbamate group to remain equatorial, the C4-bromine atom must occupy an axial position.
This fundamental difference in the spatial orientation of the leaving group is the primary determinant of the molecule's reactivity and the stereochemical outcome of subsequent reactions.
Part 2: A Comparative Analysis of Nucleophilic Substitution Strategies
The C-Br bond is the primary site of reactivity, making nucleophilic substitution a cornerstone of its synthetic utility. However, the pathway and stereochemical outcome are far from uniform and depend heavily on the substrate's stereochemistry and the chosen reaction conditions.
Scenario A: The Classic Sₙ2 Pathway and Stereochemical Inversion
The bimolecular nucleophilic substitution (Sₙ2) mechanism is characterized by a concerted, backside attack of the nucleophile on the carbon atom bearing the leaving group.[3] This necessitates a specific trajectory for the incoming nucleophile, which is directly influenced by the conformation of the cyclohexane ring.
-
cis-Isomer (Axial Bromine) : The axial bromine is sterically accessible to an incoming nucleophile from the opposite face of the ring. This geometry is well-suited for a classic Sₙ2 attack, leading to a rapid reaction and a complete inversion of stereochemistry at the reaction center. The product formed will be the trans-substituted product.
-
trans-Isomer (Equatorial Bromine) : A backside attack on the carbon with an equatorial bromine is severely hindered by the cyclohexane ring's own axial hydrogens. This steric impediment makes the Sₙ2 reaction significantly slower. Studies on analogous systems, such as 4-tert-butyl-1-bromocyclohexane, have shown that the cis isomer (axial Br) reacts up to 58 times faster than the trans isomer (equatorial Br) with nucleophiles like sodium thiophenolate.[4]
This dramatic rate difference is a powerful diagnostic tool and a critical consideration for experimental design.
| Isomer | Bromine Position | Sₙ2 Reactivity | Stereochemical Outcome |
| cis | Axial | High | Inversion (trans-product) |
| trans | Equatorial | Very Low | Inversion (cis-product) |
Scenario B: The Influence of Neighboring Group Participation (NGP)
The Boc-carbamate group is not an innocent bystander. The lone pairs on its oxygen or nitrogen atoms can act as an internal nucleophile, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance.[5][6] NGP dramatically alters the reaction mechanism and stereochemical outcome.
The mechanism proceeds via two consecutive Sₙ2 steps:
-
Intramolecular Attack : The carbamate group attacks the electrophilic carbon from the backside, displacing the bromide and forming a strained, cyclic intermediate. This first step involves an inversion of stereochemistry.
-
Intermolecular Attack : An external nucleophile then attacks the cyclic intermediate. This second attack also proceeds with inversion.
The net result of this "double inversion" is an overall retention of stereochemistry .[7] Furthermore, NGP often leads to a significant rate enhancement compared to analogous systems without a participating group.[6] This pathway is particularly relevant for the trans-isomer, where the classic Sₙ2 pathway is slow. The anti-periplanar arrangement of the carbamate group and the equatorial bromine is geometrically favorable for NGP.
Scenario C: Diastereoconvergent Cross-Coupling - A Modern Alternative
For constructing new carbon-carbon bonds, classical substitution reactions can be unreliable. Modern palladium-catalyzed cross-coupling reactions offer a powerful and highly stereoselective alternative. Of particular note are diastereoconvergent Negishi cross-couplings.[8]
In this strategy, the starting bromo-carbamate (as a mixture of cis and trans isomers) is first converted to a cyclohexylzinc reagent. This organometallic intermediate undergoes rapid epimerization. The subsequent cross-coupling with an aryl or vinyl halide, catalyzed by a palladium complex with a carefully selected ligand (e.g., RuPhos), proceeds selectively from the more stable organometallic conformer.[8] The result is that both starting diastereomers "converge" to a single, thermodynamically most stable product diastereomer, typically the one where the new substituent is in the equatorial position.
| Method | Mechanism | Starting Material | Stereochemical Outcome | Key Advantage |
| Sₙ2 | Concerted Backside Attack | cis-Isomer | Inversion (trans-product) | High stereofidelity |
| NGP | Double Inversion | trans-Isomer | Retention (trans-product) | Rate enhancement |
| Negishi | Diastereoconvergence | cis/trans Mixture | Thermodynamic Product | Stereocontrol from a mixture |
Part 3: Experimental Protocols
The following protocols are representative and should be optimized for specific substrates and laboratory conditions.
Protocol 1: Sₙ2 Azidation of cis-tert-Butyl (4-bromocyclohexyl)carbamate
This protocol is designed to favor the Sₙ2 pathway, leading to stereochemical inversion.
Objective: To synthesize trans-tert-Butyl (4-azidocyclohexyl)carbamate.
Reagents:
-
cis-tert-Butyl (4-bromocyclohexyl)carbamate (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-tert-Butyl (4-bromocyclohexyl)carbamate and anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide in one portion.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure trans-azide product.
-
Validation: Confirm stereochemistry using ¹H NMR spectroscopy, observing the coupling constants of the protons at C1 and C4, which will indicate their axial/equatorial relationship.
Protocol 2: Diastereoconvergent Negishi Cross-Coupling
This protocol is adapted from literature procedures for related cyclohexyl systems.[8]
Objective: To synthesize trans-tert-Butyl (4-phenylcyclohexyl)carbamate from a mixture of cis/trans starting material.
Reagents:
-
This compound (cis/trans mixture) (1.0 equiv)
-
Activated Zinc dust (2.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
RuPhos (5.0 mol%)
-
Lithium Chloride (LiCl), anhydrous (1.5 equiv)
-
N-Ethylpyrrolidone (NEP) / Tetrahydrofuran (THF), anhydrous
Procedure:
-
Organozinc Formation: In a flame-dried flask, suspend activated zinc dust in anhydrous THF. Add the this compound mixture. Heat gently (e.g., 40 °C) for several hours to form the cyclohexylzinc reagent. Monitor formation by quenching aliquots and analyzing by GC-MS.
-
Cross-Coupling: In a separate flame-dried flask, combine Pd₂(dba)₃, RuPhos, and anhydrous LiCl under an inert atmosphere.
-
Add anhydrous THF and NEP (approx. 9:1 v/v).
-
Add iodobenzene to the catalyst mixture.
-
Transfer the prepared cyclohexylzinc reagent solution via cannula to the catalyst/aryl halide mixture at room temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the trans-aryl product as the major diastereomer.
-
Validation: Analyze the diastereomeric ratio (dr) of the product by ¹H NMR or chiral HPLC to confirm the high selectivity for the trans isomer.
Conclusion and Outlook
The stereochemical outcome of reactions with this compound is a nuanced interplay between substrate conformation, reaction mechanism, and the participation of the carbamate protecting group.
-
For a clean inversion of stereochemistry, the Sₙ2 reaction on the pure cis-isomer is the most reliable strategy.
-
To achieve retention of stereochemistry, conditions promoting Neighboring Group Participation on the trans-isomer should be employed, such as using weaker, less hindered nucleophiles.
-
For achieving a single, thermodynamically stable trans-product from a diastereomeric mixture , a diastereoconvergent cross-coupling reaction is the superior modern method, offering excellent stereocontrol irrespective of the starting material's configuration.
Understanding these competing pathways allows the discerning scientist to move beyond trial-and-error and rationally design synthetic routes to access specific diastereomers, a capability that is paramount in the precise world of drug development.
References
-
Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Organic Letters - ACS Publications. [Link]
-
When trans-4-bromocyclohexanol is treated with base, an intramolecular substitution reaction occurs... Pearson. [Link]
-
Neighbouring group participation. Grokipedia. [Link]
-
Conformational Analysis. VII. Reaction of Alkylcyclohexyl Bromides with Thiophenolate. The Conformational Equilibrium Constant of Bromine 1. Scite. [Link]
-
Neighbouring group participation. Wikipedia. [Link]
-
Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Stack Exchange. [Link]
-
The Neighbouring Group Mechanisms. Dalal Institute. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Neighboring Group Participation. Chemistry LibreTexts. [Link]
-
Diastereofacial selectivity in reactions of substituted cyclohexyl radicals. An experimental and theoretical study. Journal of the American Chemical Society - ACS Publications. [Link]
-
Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. ResearchGate. [Link]
-
Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. PMC. [Link]
-
Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... Pearson. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Stereochemical Aspects Of Nuclephilic Substitution Reactions. YouTube. [Link]
-
Nucleophilic Substitution Reactions. Unknown Source. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]
-
tert-butyl N-(4-bromobutyl)carbamate. PubChem. [Link]
-
Reaction of alcohol 2 with tert-butyl carbamate (43). ResearchGate. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Reddit. [Link]
Sources
- 1. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 2. reddit.com [reddit.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. scite.ai [scite.ai]
- 5. grokipedia.com [grokipedia.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of tert-Butyl (4-bromocyclohexyl)carbamate: A Guide for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl (4-bromocyclohexyl)carbamate, grounded in established safety principles and regulatory standards. Our focus is to explain the causality behind each procedural step, ensuring a deep understanding that fosters a culture of safety and compliance.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicity data for this compound is limited, a hazard assessment can be effectively constructed by analyzing its structural components: the carbamate group and the brominated aliphatic ring.
-
Carbamate Moiety: Carbamates as a class can exhibit a range of toxicological effects.[1] It is prudent to handle this compound with the caution afforded to potentially harmful substances if swallowed, inhaled, or in contact with skin.[2]
-
Brominated Organic Structure: The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds.[3] These substances are of particular concern for environmental persistence and the potential to form hazardous decomposition products, such as hydrogen bromide gas, upon incomplete combustion.[4]
Based on data from structurally similar compounds, we can anticipate the following hazards.
| Hazard Classification | Description | GHS Hazard Statement (Anticipated) |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | H302, H312 |
| Skin Irritation | May cause skin irritation upon direct contact. | H315 |
| Eye Irritation | May cause serious eye irritation or damage. | H319 |
| Respiratory Irritation | May cause respiratory irritation if dusts are inhaled. | H335 |
| Environmental Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life. Discharge into the environment must be avoided.[4][5] | (Not formally classified, but a critical consideration) |
This table is an expert synthesis based on related chemical structures. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Regulatory Framework: Why This is Hazardous Waste
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[6]
This compound is classified as hazardous waste due to its chemical properties as a halogenated organic compound (HOC) . Under RCRA, wastes containing HOCs at concentrations of 1,000 mg/kg or more are subject to stringent disposal requirements.[7] This regulation exists because improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and other highly toxic byproducts.
Depending on how the waste is generated, it could fall under the following EPA waste code categories:
| Waste Code Category | Description | Relevance to this compound |
| F-List | Wastes from non-specific sources (e.g., spent solvents). | If dissolved in a listed halogenated solvent like methylene chloride for a process, the resulting mixture would be considered an F-listed hazardous waste (e.g., F001, F002).[8] |
| U-List or P-List | Discarded, unused commercial chemical products. | While this specific compound is not currently listed, it is the generator's responsibility to determine if the waste meets toxicity characteristics.[6][9] |
| Characteristic Waste | Wastes that exhibit ignitability, corrosivity, reactivity, or toxicity. | The primary concern is the toxicity characteristic, particularly environmental toxicity. |
The critical takeaway is that this chemical must not be disposed of in standard laboratory trash or down the drain .[5][10] It must be managed as a regulated, hazardous chemical waste stream.
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, accumulation, and disposal of this compound waste.
The causality for this first step is to prevent dangerous chemical reactions and to ensure proper, cost-effective disposal. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more expensive and specialized disposal methods required for HOCs.[11]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Solid Waste: Collect unused or waste this compound, along with any contaminated weighing papers or spatulas, directly into this container.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, bench paper, pipette tips) must be disposed of as hazardous waste in the designated solid waste container.[10]
Proper containment and labeling are crucial for safety, compliance, and communication of hazards to all laboratory personnel and waste handlers.
-
Action: Use only chemically compatible, sealable containers provided by your institution's Environmental Health and Safety (EHS) department. Ensure the container has a secure, threaded cap.[11]
-
Labeling: Label the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations).
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
For a Small Spill (Solid):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant nitrile gloves.[12]
-
Containment: Gently sweep up the solid material, avoiding the creation of dust.[10] Use a scoop or dustpan.
-
Collection: Place the swept material into your designated "Halogenated Organic Waste" container.
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water.[2] Then, wipe with an appropriate solvent like ethanol or isopropanol to ensure complete removal. Place all cleaning materials into the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.[13]
Decontaminating Glassware and Equipment:
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.
-
Collect Rinsate: This initial solvent rinse is now hazardous waste. It must be collected in the "Halogenated Organic Liquid Waste" container.
-
Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures with soap and water.
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is a multi-step process that hinges on a clear understanding of its chemical hazards and the associated regulatory requirements. By diligently segregating this halogenated organic compound into a dedicated, clearly labeled hazardous waste stream, you prevent environmental contamination, ensure regulatory compliance, and protect the health and safety of yourself and your colleagues. Always consult your institution's specific EHS guidelines and the manufacturer's SDS for the most complete information. Your commitment to these protocols is the bedrock of responsible and impactful research.
References
-
Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem Compound Summary for CID 2756045. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. EPA NEPIS. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
- Google Patents. (1964). Purification of liquid bromine contaminated with organic impurities.
-
Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products. Clemson OPEN. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
-
E-Learning. (2022, September 22). Safe Handling of Chemicals [Video]. YouTube. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of California, San Diego. (2025). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. actenviro.com [actenviro.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wku.edu [wku.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. artsci.usu.edu [artsci.usu.edu]
Navigating the Safe Handling of tert-Butyl (4-bromocyclohexyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl (4-bromocyclohexyl)carbamate (CAS No. 1353963-71-9), a key building block in organic synthesis. By understanding the inherent hazards and adhering to the procedural guidance outlined below, you can mitigate risks and ensure a safe and efficient laboratory environment.
Hazard Assessment and GHS Classification
This compound is a white to off-white crystalline powder. A thorough understanding of its hazard profile is the first step in safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms:
The primary hazards associated with this compound are ingestion, skin and eye irritation, and respiratory tract irritation. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields that conform to ANSI Z87.1 standards are required.[2] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Lab Coat: A clean, buttoned lab coat, preferably made of a flame-resistant material, must be worn to protect against skin contact.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
-
Respiratory Protection: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.
Glove Selection Guide for Common Solvents:
Since this compound is often used in solution, the choice of glove material should be guided by the solvent used. Below is a general guide for common laboratory solvents. Breakthrough times can vary by manufacturer and glove thickness, so always consult the manufacturer's data.
| Solvent | Nitrile | Neoprene | Butyl Rubber |
| Dichloromethane | Poor (<15 min) | Fair (15-60 min) | Good (>240 min) |
| Chloroform | Poor (<15 min) | Fair (15-60 min) | Good (>240 min) |
| Methanol | Good (>240 min) | Good (>240 min) | Good (>240 min) |
| Acetone | Poor (<15 min) | Fair (15-60 min) | Poor (<15 min) |
Data is generalized and should be confirmed with the glove manufacturer.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Caption: Step-by-step workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Preparation: Before opening the container, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE.
-
Weighing and Transfer:
-
To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers.
-
If weighing is necessary, do so in a balance enclosure or in the fume hood.
-
When transferring the solid to a reaction vessel, do so slowly to avoid creating dust clouds.
-
-
In Solution: If dissolving the solid, add it gradually to the solvent with stirring.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.
Spill and Emergency Procedures
In the event of a spill, a prompt and informed response is critical to minimizing hazards.
Small Spill (Solid):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Containment: If it is safe to do so, prevent the spread of the powder. You can gently cover the spill with a damp paper towel to minimize dust.[2]
-
Cleanup: Carefully sweep the material into a designated hazardous waste container using a brush and dustpan.[5] Avoid actions that could make the powder airborne.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spill:
-
Evacuate: Evacuate the laboratory immediately and alert others.
-
Isolate: Close the doors to the affected area.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office for assistance. Do not attempt to clean up a large spill without proper training and equipment.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Caption: Workflow for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused product, contaminated solvents, and disposable labware, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a secondary containment bin in a well-ventilated area.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS office or a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Never dispose of this chemical down the drain or in the regular trash.[6]
Decontamination of Equipment
Thorough decontamination of all equipment that has been in contact with this compound is essential to prevent cross-contamination and accidental exposure.
Step-by-Step Decontamination Procedure:
-
Initial Rinse: In a fume hood, rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse solvent as halogenated organic waste.
-
Wash: Wash the equipment with a laboratory detergent and warm water. Use a brush to scrub all surfaces.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven, if appropriate for the equipment.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. Retrieved from [Link]
-
Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. Retrieved from [Link]
-
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem. Retrieved from [Link]
-
Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. Retrieved from [Link]
-
GLOVE SELECTION CHART. University of California, Irvine Environmental Health & Safety. Retrieved from [Link]
-
Decontamination Protocols for Lab Equipment. Aport. Retrieved from [Link]
Sources
- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
